molecular formula C30H44O4 B12391332 Changnanic acid

Changnanic acid

Número de catálogo: B12391332
Peso molecular: 468.7 g/mol
Clave InChI: IFWUZPCVJHANEI-BRTULJEKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Changnanic acid (CAS 136040-44-3) is a schitriterpenoid, a class of bioactive compounds primarily isolated from medicinal plants of the Schisandraceae family, such as Kadsura species . Recent, cutting-edge research has identified this compound as a promising antiviral agent. A 2025 study reported that it exhibits excellent activity against the H1N1 influenza virus, demonstrating potency comparable to or even greater than the standard antiviral drug Tamiflu (oseltamivir) . This makes it a highly valuable compound for research into new anti-influenza therapies. Beyond its emerging antiviral profile, this compound is part of a larger family of triterpenoids known for their diverse pharmacological activities. Triterpenoids from related species have shown significant anti-inflammatory effects by inhibiting the release of cytokines like IL-6 and TNF-α, and have been investigated for their ability to inhibit the proliferation of rheumatoid arthritis-fibroblast-like synovial (RA-FLS) cells . The mechanism of action for this compound's anti-H1N1 effect is an active area of investigation, and researchers are exploring its interactions with viral targets. Its structural foundation as a triterpenoid suggests it may interact with various cellular and molecular pathways, which is typical for this class of natural products. This product is provided for research purposes to further explore its mechanisms and potential applications. This compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C30H44O4

Peso molecular

468.7 g/mol

Nombre IUPAC

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradec-10-enyl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9-11,20,22-24H,1,7-8,12-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1

Clave InChI

IFWUZPCVJHANEI-BRTULJEKSA-N

SMILES isomérico

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C

SMILES canónico

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2C=CC(C3(C4)CCC(=O)O)C(=C)C)C)C

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Natural Sources of Changnanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Changnanic acid is a naturally occurring triterpenoid compound that has been isolated from plant species belonging to the Schisandraceae family. As a member of the lanostane-type triterpenoids, it possesses a characteristic tetracyclic carbon skeleton. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods for the isolation and structural elucidation of this compound. Detailed experimental protocols, quantitative data on its biological activity, and a proposed biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Discovery and Natural Sources

This compound was first reported as a novel natural product isolated from plant species of the genus Kadsura, within the Schisandraceae family.[1][2] Specifically, it has been identified in:

  • Kadsura longipedunculata [1][2]

  • Kadsura heteroclita [3]

These plants are native to regions of China and have a history of use in traditional medicine.[2] The discovery of this compound has contributed to the growing interest in the diverse and biologically active triterpenoids found within the Schisandraceae family.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₄₄O₄[5]
Molar Mass 468.68 g/mol [5][6]
CAS Number 136040-44-3[7][8]
Class Triterpenoid (Lanostane-type)[4][7]

Experimental Protocols

Isolation of this compound from Kadsura heteroclita

The following is a generalized protocol for the isolation of this compound from the dried stems of Kadsura heteroclita, based on common methodologies for triterpenoid extraction from this genus.

3.1.1. Extraction

  • Powder the air-dried stems of Kadsura heteroclita.

  • Extract the powdered plant material exhaustively with 95% ethanol at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

3.1.2. Fractionation

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. Triterpenoids like this compound are typically found in the less polar fractions, such as the chloroform and ethyl acetate extracts.

3.1.3. Chromatographic Purification

  • Subject the this compound-containing fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the compound of interest and concentrate them.

  • Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase gradient of methanol and water to yield pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the carbon skeleton and the stereochemistry of the molecule.

Biological Activity

This compound has been reported to exhibit moderate cytotoxic activity against several human cancer cell lines. The available quantitative data is summarized below.

Cell LineIC₅₀ (µM)Reference
Bel-7402 (Human hepatocellular carcinoma)10.0[1]
BGC-823 (Human gastric carcinoma)> 10.0
MCF-7 (Human breast adenocarcinoma)10.0[1]
HL-60 (Human promyelocytic leukemia)10.0[1]

Biosynthesis

A specific biosynthetic pathway for this compound has not been experimentally determined. However, as a lanostane-type triterpenoid, its biosynthesis is proposed to follow the general pathway for this class of compounds.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Cyclization and Lanostane Formation cluster_3 Post-Cyclization Modifications Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Intermediate Triterpenoids Intermediate Triterpenoids Lanosterol->Intermediate Triterpenoids Oxidations, Reductions, Acylations, etc. This compound This compound Intermediate Triterpenoids->this compound Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Visualization

Isolation and Purification Workflow

Isolation_Purification_Workflow Start Dried Stems of Kadsura heteroclita Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partitioning Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Select active fractions HPLC Preparative HPLC (C18) SilicaGel->HPLC Combine and purify fractions PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound represents a promising lead compound from a natural source with demonstrated cytotoxic activity. This technical guide consolidates the current knowledge on its discovery, natural origins, and methods for its study. The provided experimental framework and biosynthetic hypothesis offer a foundation for further research into its pharmacological potential and for the development of synthetic or semi-synthetic analogs with improved therapeutic properties. Further investigation is warranted to fully elucidate its mechanism of action and to explore its potential in drug development.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Changnanic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Changnanic acid, a tetracyclic triterpenoid isolated from Kadsura heteroclita of the Schisandraceae family, presents a complex and intriguing biosynthetic pathway. This technical guide provides a comprehensive overview of the putative biosynthetic route of this compound, based on the established principles of triterpenoid synthesis in plants. While the complete pathway for this compound has not been fully elucidated, this document outlines the core enzymatic steps, from primary metabolism to the formation of the tetracyclic scaffold and subsequent oxidative modifications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for future research, metabolic engineering, and potential synthesis of this and related bioactive compounds.

Introduction to this compound and Triterpenoids

This compound is a naturally occurring tetracyclic triterpenoid with the chemical formula C30H44O4. It is found in the plant Kadsura heteroclita, a member of the Schisandraceae family, which is known for producing a rich diversity of structurally complex and biologically active triterpenoids. Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In plants, these compounds play crucial roles in defense and as structural components of membranes. The intricate structures of triterpenoids, including this compound, arise from a series of enzymatic reactions involving cyclization and subsequent modifications, which create a vast array of chemical scaffolds with significant pharmacological potential.

The Core Biosynthetic Pathway of the Tetracyclic Triterpenoid Scaffold

The biosynthesis of this compound begins with the universal pathway for triterpenoid precursors, which is compartmentalized between the cytoplasm and the endoplasmic reticulum. The pathway can be broadly divided into three main stages: the formation of the isoprene unit, the synthesis of squalene, and the cyclization to form the tetracyclic core.

Stage 1: The Mevalonate (MVA) Pathway and Isoprenoid Precursor Synthesis

In the cytoplasm, the Mevalonate (MVA) pathway is responsible for the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). This pathway starts with the condensation of three acetyl-CoA molecules.

Key Enzymes in the Mevalonate Pathway:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA reductase (HMGR): A key regulatory enzyme that reduces HMG-CoA to mevalonate.

  • Mevalonate kinase (MVK), Phosphomevalonate kinase (PMK), and Diphosphomevalonate decarboxylase (MVD): A series of enzymes that phosphorylate and decarboxylate mevalonate to yield IPP.

  • Isopentenyl pyrophosphate isomerase (IDI): Interconverts IPP and DMAPP.

Stage 2: Squalene Synthesis

IPP and DMAPP are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction to produce the C30 linear hydrocarbon, squalene. This reaction is a critical branch point, directing carbon flux towards triterpenoid and sterol biosynthesis.

Key Enzymes in Squalene Synthesis:

  • Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential addition of two IPP molecules to DMAPP to form FPP.

  • Squalene synthase (SQS): A bifunctional enzyme that catalyzes the head-to-head condensation of two FPP molecules to form presqualene diphosphate, which is then reduced to squalene.

Stage 3: Formation of the Tetracyclic Core

The linear squalene molecule is first epoxidized to 2,3-oxidosqualene. This epoxide then undergoes a complex and highly stereospecific cyclization reaction to form the characteristic tetracyclic triterpenoid skeleton. In plants, this cyclization is primarily catalyzed by cycloartenol synthase, yielding cycloartenol as the initial cyclized product. Some plants also possess lanosterol synthase, which produces lanosterol.

Key Enzymes in Tetracyclic Core Formation:

  • Squalene epoxidase (SQE): A rate-limiting enzyme that introduces an epoxide group across the C2-C3 double bond of squalene to form (S)-2,3-epoxysqualene. This monooxygenase requires NADPH and FAD as cofactors.

  • Oxidosqualene Cyclases (OSCs): These enzymes catalyze one of the most complex enzymatic reactions in nature, converting the linear 2,3-oxidosqualene into a variety of cyclic triterpene skeletons.

    • Cycloartenol synthase (CAS): The primary OSC in plants for phytosterol and many triterpenoid biosynthesis pathways. It catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol.

    • Lanosterol synthase (LAS): Found in some plants, this enzyme cyclizes 2,3-oxidosqualene to lanosterol.

Putative Late-Stage Biosynthesis of this compound

Following the formation of the initial tetracyclic scaffold (likely cycloartenol or a related structure), a series of "tailoring" reactions occur to produce the final structure of this compound. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases. Based on the structure of this compound, which contains two carboxylic acid groups, the late-stage biosynthesis is proposed to involve multiple oxidation steps.

Key Enzyme Families in Triterpenoid Tailoring:

  • Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is responsible for a wide range of oxidative modifications on the triterpenoid backbone, including hydroxylation, oxidation of hydroxyl groups to ketones or aldehydes, and further oxidation to carboxylic acids. The formation of the two carboxylic acid moieties in this compound is likely mediated by specific CYPs.

  • Acyltransferases (ATs): These enzymes are involved in the addition of acyl groups to the triterpenoid skeleton, although this may not be directly relevant to the core structure of this compound itself, it is a common modification in triterpenoid biosynthesis.

The precise sequence of these oxidative events and the specific enzymes involved in the biosynthesis of this compound in Kadsura heteroclita remain to be experimentally determined.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthetic pathway are not available. However, data from related enzymes in other plant species can provide a useful reference for researchers.

Table 1: Kinetic Parameters of Key Enzymes in Triterpenoid Biosynthesis

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Cycloartenol Synthase (CAS1)Arabidopsis thaliana(S)-2,3-Epoxysqualene25 ± 50.45 ± 0.05Unpublished, cited in review
Squalene Epoxidase 1 (SQE1)Arabidopsis thalianaSqualene11.2 ± 1.30.12 ± 0.01Unpublished, cited in review
CYP716A12 (β-amyrin C-28 oxidase)Medicago truncatulaβ-amyrin1.8 ± 0.20.15 ± 0.01Unpublished, cited in review

Note: The data in this table are representative examples from studies on model organisms and may not directly reflect the kinetics of the enzymes in Kadsura heteroclita.

Table 2: Triterpenoid Content in Kadsura heteroclita

A study on the chemical constituents of Kadsura heteroclita stem identified 204 compounds, with triterpenoids being one of the dominant classes. While specific concentrations of this compound were not provided in this broad profiling study, the quantification of other representative triterpenoids highlights the plant's capacity for triterpenoid production.

CompoundConcentration Range (µg/g) in different batchesReference
Kadsuranic acid A1.23 - 4.56
Nigranoic acid0.89 - 3.21
Schisandronic acid0.54 - 2.11

Note: This data provides context on the levels of related triterpenoids in the source plant.

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Genes in Yeast

This protocol is widely used to determine the function of candidate genes (e.g., OSCs, CYPs) identified from transcriptome data.

Objective: To express a candidate plant enzyme in Saccharomyces cerevisiae and analyze the resulting metabolites to confirm its catalytic activity.

Materials:

  • S. cerevisiae expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Yeast transformation kit

  • Synthetic complete (SC) medium with appropriate selection markers (e.g., lacking uracil)

  • Galactose and glucose solutions (for induction and repression of gene expression)

  • Glass beads (acid-washed)

  • Lysis buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA)

  • N-hexane and ethyl acetate for extraction

  • GC-MS for analysis

Procedure:

  • Cloning: Amplify the full-length cDNA of the candidate gene from Kadsura heteroclita and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using a standard lithium acetate method.

  • Culturing and Induction:

    • Grow a starter culture of the transformed yeast in SC medium with 2% glucose (repressing conditions) overnight at 30°C with shaking.

    • Inoculate a larger volume of SC medium with 2% galactose and 1% raffinose (inducing conditions) with the starter culture to an OD600 of ~0.4.

    • Incubate at 30°C with shaking for 48-72 hours to allow for protein expression and metabolite production.

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Vortex vigorously for several minutes to disrupt the cells.

    • Extract the lysate with an equal volume of n-hexane or ethyl acetate.

    • Vortex and then centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • GC-MS Analysis:

    • Derivatize the dried extract by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectra to identify the enzymatic product by comparison with authentic standards and library data.

In Vitro Enzyme Assay for Cycloartenol Synthase (CAS)

This protocol allows for the determination of the kinetic parameters of a purified or partially purified enzyme.

Objective: To measure the catalytic activity and determine the Km and Vmax of CAS.

Materials:

  • Microsomal fraction containing the expressed CAS (from yeast or E. coli)

  • (S)-2,3-Oxidosqualene (substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Triton X-100

  • KOH and ethanol for saponification

  • N-hexane for extraction

  • GC-MS for quantification

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from the heterologous expression system containing the CAS enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, a sub-micellar concentration of Triton X-100, and the microsomal protein.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding varying concentrations of the substrate, (S)-2,3-oxidosqualene, dissolved in a small amount of detergent.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

  • Reaction Termination and Saponification: Stop the reaction by adding a solution of KOH in ethanol. Incubate at 70°C for 30 minutes to saponify any lipids.

  • Extraction: Extract the non-saponifiable lipids (including the cycloartenol product) with n-hexane.

  • Quantification:

    • Evaporate the hexane extract and derivatize the residue as described in the previous protocol.

    • Quantify the amount of cycloartenol produced using GC-MS with a calibration curve generated from an authentic standard.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Analysis of Triterpenoids in Plant Tissue by GC-MS

This protocol provides a method for the extraction, derivatization, and quantification of triterpenoids from plant material.

Objective: To determine the concentration of this compound and other triterpenoids in Kadsura heteroclita tissues.

Materials:

  • Freeze-dried and powdered plant tissue

  • Methanol, chloroform, and water for extraction

  • Hydrochloric acid for hydrolysis (optional, for analyzing total sapogenins)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization

  • Pyridine

  • Internal standard (e.g., betulinic acid)

  • GC-MS system

Procedure:

  • Extraction:

    • Extract a known weight of powdered plant tissue with a mixture of methanol, chloroform, and water (e.g., 12:5:3 v/v/v).

    • Sonicate the mixture and then centrifuge to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness.

  • Hydrolysis (Optional): If analyzing for total aglycones from saponins, resuspend the dried extract in a solution of HCl in methanol and heat at 70°C for several hours. Neutralize the solution and extract the aglycones with an organic solvent.

  • Derivatization:

    • Dissolve the dried extract in pyridine.

    • Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the different triterpenoids.

    • Identify the peaks based on their retention times and mass spectra by comparison with authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of the respective standards, normalized to the internal standard.

Visualizations

Biosynthesis Pathway of the Tetracyclic Triterpenoid Backbone

Triterpenoid_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytoplasm) cluster_squalene Squalene Synthesis (ER) cluster_cyclization Cyclization and Tailoring (ER) AcetylCoA 3x Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA AACT, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP / DMAPP Mevalonate->IPP MVK, PMK, MVD FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS IPP->FPP Squalene Squalene FPP->Squalene SQS FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Oxidosqualene->Cycloartenol Changnanic_Acid This compound Cycloartenol->Changnanic_Acid CYPs, etc. (multiple steps) Cycloartenol->Changnanic_Acid

Caption: Generalized biosynthesis pathway of tetracyclic triterpenoids.

Experimental Workflow for Gene Functional Analysis

Gene_Function_Workflow cluster_gene_discovery Gene Discovery cluster_expression Heterologous Expression cluster_analysis Metabolite Analysis Transcriptome Transcriptome Analysis (Kadsura heteroclita) Candidate_Gene Identify Candidate Genes (OSCs, CYPs) Transcriptome->Candidate_Gene Cloning Clone Gene into Yeast Expression Vector Candidate_Gene->Cloning Transformation Transform into S. cerevisiae Cloning->Transformation Induction Induce Gene Expression (Galactose) Transformation->Induction Extraction Metabolite Extraction from Yeast Culture Induction->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification GCMS->Identification Function_Confirmed Function_Confirmed Identification->Function_Confirmed Confirmation of Enzyme Function

The Pharmacokinetics and Bioavailability of Schisandrin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which are influenced by extensive first-pass metabolism. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of schisandrin, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to support further research and drug development efforts.

Introduction

Schisandra chinensis, a well-known herb in traditional medicine, contains a variety of bioactive compounds, with lignans such as schisandrin, schisandrin A, and schisandrin B being of particular interest.[1][2] These compounds exhibit a range of pharmacological effects, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] Despite these promising activities, the clinical efficacy of schisandrin is often limited by its low oral bioavailability, primarily due to significant hepatic and intestinal first-pass metabolism.[4][5] A thorough understanding of the pharmacokinetic properties of schisandrin is therefore crucial for optimizing its therapeutic application and developing novel drug delivery strategies.

Pharmacokinetic Profile of Schisandrin

The pharmacokinetic profile of schisandrin has been predominantly studied in animal models, particularly rats. These studies reveal rapid absorption and elimination of the compound.

Data Presentation: Pharmacokinetic Parameters of Schisandrin and its Derivatives

The following tables summarize key pharmacokinetic parameters of schisandrin and its related lignans following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats

Administration RouteDoseCmax (µg/mL)Tmax (min)AUC (min·ng/mL)Absolute Bioavailability (%)Reference
Oral (p.o.)10 mg/kg--6.71 ± 4.5115.56 ± 10.47[6]
Intravenous (i.v.)10 mg/kg--43.11-[6]

Table 2: Pharmacokinetic Parameters of Schisandrin from Schisandra chinensis Product in Rats

Administration RouteDose (Product)Equivalent Schisandrin DoseCmax (µg/mL)Tmax (min)AUC (min·ng/mL)Reference
Oral (p.o.)3 g/kg5.2 mg/kg0.08 ± 0.07-17.58 ± 12.31[6]
Oral (p.o.)10 g/kg17.3 mg/kg0.15 ± 0.09-28.03 ± 14.29[6]

Table 3: Pharmacokinetic Parameters of Schisandrol B in Rats

Administration RouteDoseAbsolute Bioavailability (%)Reference
Oral (p.o.)10 mg/kg18.73[7]
Oral (p.o.) from extract15 mg/kg equivalent68.12[7]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Experimental Protocols

The determination of pharmacokinetic parameters for schisandrin and its derivatives relies on robust analytical methodologies. A generalized workflow for these experiments is outlined below.

Animal Studies

Pharmacokinetic studies are typically conducted in male Sprague-Dawley rats. A parallel study design is often employed to compare the pharmacokinetics of the pure compound administered intravenously and orally, as well as the oral administration of a Schisandra chinensis extract.[6] Blood samples are collected at predetermined time points after administration.

Sample Preparation and Analysis

Plasma concentrations of schisandrin and its metabolites are quantified using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][8] A typical LC-MS/MS method for schisandrin quantification has a linear range of 5.0–1000 ng/mL in rat plasma, with a lower limit of quantification of 5 ng/mL.[6]

Bioavailability and Metabolism

The oral bioavailability of pure schisandrin is relatively low, reported to be approximately 15.56 ± 10.47% in rats.[6][7] This is largely attributed to extensive first-pass metabolism in the liver and intestines.[4][5] Interestingly, the bioavailability of schisandrin appears to be higher when administered as part of a herbal extract.[6]

The metabolism of schisandra lignans primarily involves Phase I reactions, specifically demethylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme.[9] Schisandrin B has been shown to modulate the activity of CYP3A.[7] The major metabolic pathways for schisandrin A have also been elucidated.[9] Furthermore, schisandra lignans can interact with P-glycoprotein (P-gp), a drug transporter, which can affect the absorption and disposition of various drugs.

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways, the following diagrams have been generated using the DOT language.

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_animal_studies Animal Studies cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis animal_prep Acclimatization of Sprague-Dawley Rats dosing Drug Administration (i.v., p.o. pure compound, p.o. extract) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation extraction Protein Precipitation & Analyte Extraction centrifugation->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis concentration Plasma Concentration Determination analysis->concentration pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) concentration->pk_calc bioavailability Bioavailability Calculation pk_calc->bioavailability

Caption: Workflow for a typical pharmacokinetic study of schisandrin.

Schisandrin Metabolism and Transport Pathway

metabolism_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism oral_admin Oral Administration of Schisandrin intestinal_lumen Intestinal Lumen oral_admin->intestinal_lumen enterocytes Enterocytes intestinal_lumen->enterocytes Passive Diffusion portal_vein Portal Vein enterocytes->portal_vein pgp P-glycoprotein (P-gp) Efflux Transporter enterocytes->pgp Efflux back to lumen liver Liver (Hepatocytes) portal_vein->liver cyp3a4 CYP3A4 metabolites Metabolites (Demethylated, Hydroxylated) systemic_circulation Systemic Circulation liver->systemic_circulation Reduced Bioavailability cyp3a4->metabolites Phase I Metabolism metabolites->systemic_circulation pgp->intestinal_lumen

Caption: Conceptual diagram of schisandrin's first-pass metabolism and transport.

Conclusion and Future Directions

The pharmacokinetic profile of schisandrin is characterized by rapid absorption and elimination, with a low oral bioavailability due to extensive first-pass metabolism. The involvement of CYP enzymes, particularly CYP3A4, and the P-glycoprotein transporter are key factors influencing its disposition. Future research should focus on developing strategies to enhance the bioavailability of schisandrin, such as the use of novel drug delivery systems or co-administration with inhibitors of metabolic enzymes. Further clinical studies in humans are also necessary to validate the findings from preclinical animal models and to fully elucidate the therapeutic potential of this promising natural compound.

References

No In Vitro Bioactivity Data Currently Available for Changnanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of published scientific literature reveals a lack of available data regarding the in vitro bioactivity of a compound referred to as "Changnanic acid." Searches for this specific term have not yielded any relevant studies detailing its effects on biological systems, including but not limited to, its potential anti-inflammatory, anticancer, or other therapeutic properties.

Consequently, it is not possible at this time to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate visualizations of signaling pathways related to the bioactivity of this compound. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and Graphviz diagrams, cannot be fulfilled without foundational research on this compound.

Researchers, scientists, and drug development professionals interested in this area are encouraged to first establish the existence and structure of "this compound" and then proceed with initial in vitro screening assays to determine its biological effects. Future research could focus on:

  • Cytotoxicity assays against various cell lines to determine potential anticancer activity.

  • Anti-inflammatory assays , such as measuring the inhibition of nitric oxide production or pro-inflammatory cytokine expression in stimulated immune cells.

  • Target identification studies to elucidate the molecular mechanisms of action.

Until such primary research is conducted and published, a comprehensive technical guide on the early in vitro studies of this compound's bioactivity cannot be compiled. We recommend verifying the compound's name and searching for potential alternative names or structural analogs that may have published bioactivity data.

Changnanic Acid (CAS 136040-44-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Changnanic acid, a cycloartane triterpenoid with the CAS number 136040-44-3, has garnered interest within the scientific community for its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and biological activities. Detailed experimental protocols for solubility determination and cytotoxicity assessment are presented to facilitate further research and development. Furthermore, a proposed signaling pathway for its cytotoxic mechanism of action is illustrated, based on the established activities of structurally related triterpenoids.

Physicochemical Properties

This compound is a complex organic molecule with a tetracyclic triterpenoid core. The fundamental physicochemical properties of this compound are summarized in the table below. While a definitive boiling point has not been reported in the available literature, its high molecular weight and complex structure suggest it would be a high-boiling-point solid.

PropertyValueSource
CAS Number 136040-44-3[1]
Molecular Formula C₃₀H₄₄O₄[1]
Molecular Weight 468.67 g/mol [1]
Melting Point 99–101 °C[2]
Appearance Powder[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4] Presumed poorly soluble in water based on its triterpenoid structure.

Biological Activity: Cytotoxicity

This compound has been identified as a cytotoxic agent with activity against leukemia cells in vitro.[2] This suggests its potential as a lead compound in the development of novel anticancer therapeutics. The known cytotoxic activities are presented in the table below.

Cell LineActivitySource
Leukemia P-388Cytotoxic agent[2]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer, a critical parameter for its development as a potential therapeutic agent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Following equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant is then carefully filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of this compound of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is reported in mg/mL or µg/mL at the specified temperature and pH.

G cluster_0 Solubility Determination Workflow Add excess this compound to buffer Add excess this compound to buffer Equilibrate (24-48h shaking) Equilibrate (24-48h shaking) Add excess this compound to buffer->Equilibrate (24-48h shaking) Centrifuge to pellet solid Centrifuge to pellet solid Equilibrate (24-48h shaking)->Centrifuge to pellet solid Filter supernatant (0.22 µm) Filter supernatant (0.22 µm) Centrifuge to pellet solid->Filter supernatant (0.22 µm) Analyze filtrate by HPLC Analyze filtrate by HPLC Filter supernatant (0.22 µm)->Analyze filtrate by HPLC Calculate solubility Calculate solubility Analyze filtrate by HPLC->Calculate solubility

Workflow for determining the aqueous solubility of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., P-388 leukemia cells) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

G cluster_1 MTT Cytotoxicity Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with this compound dilutions Treat with this compound dilutions Seed cells in 96-well plate->Treat with this compound dilutions Incubate (48-72h) Incubate (48-72h) Treat with this compound dilutions->Incubate (48-72h) Add MTT reagent Add MTT reagent Incubate (48-72h)->Add MTT reagent Incubate (2-4h) Incubate (2-4h) Add MTT reagent->Incubate (2-4h) Solubilize formazan Solubilize formazan Incubate (2-4h)->Solubilize formazan Measure absorbance (570 nm) Measure absorbance (570 nm) Solubilize formazan->Measure absorbance (570 nm) Calculate IC50 value Calculate IC50 value Measure absorbance (570 nm)->Calculate IC50 value

Workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound have not been fully elucidated, many cytotoxic triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells.[5][6] Based on the activity of related compounds, a plausible mechanism for this compound involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Signaling Pathway:

This compound may initiate apoptosis by:

  • Extrinsic Pathway: Binding to and activating death receptors on the cell surface, leading to the activation of caspase-8.

  • Intrinsic Pathway: Causing mitochondrial stress, which results in the release of cytochrome c.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway.

G cluster_2 Proposed Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors activates? Mitochondria Mitochondria This compound->Mitochondria induces stress? Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondria promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondria inhibits release Cytochrome c->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel cytotoxic agents. The data summarized in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on a more detailed characterization of its physicochemical properties, including its aqueous solubility and stability. Elucidation of the specific molecular targets and signaling pathways responsible for its cytotoxic activity will be crucial for its rational development as a drug candidate. Furthermore, in vivo studies are warranted to assess its efficacy and safety in preclinical models of cancer.

References

Triterpenoids from Kadsura Species: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, belonging to the Schisandraceae family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments including rheumatoid arthritis, insomnia, and gastroenteric disorders.[1][2][3] Modern phytochemical investigations have revealed that the therapeutic effects of Kadsura species can be largely attributed to their rich and diverse array of triterpenoids.[1][3] This technical guide provides a comprehensive review of the triterpenoids isolated from Kadsura species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity of Triterpenoids in Kadsura

Triterpenoids are a class of natural products derived from a C30 precursor, squalene. In the genus Kadsura, these compounds exhibit remarkable structural diversity. To date, over 264 triterpenoids have been isolated from this genus.[1] The primary structural types of triterpenoids found in Kadsura are lanostanes and cycloartanes, which can be further classified into various subtypes based on their skeletal arrangements and oxygenation patterns.[1][4]

The main structural categories of triterpenoids from Kadsura species include:

  • Lanostane-type triterpenoids : This is the most abundant group of triterpenoids in Kadsura.[1]

  • Cycloartane-type triterpenoids : Another significant group of triterpenoids found in this genus.[1]

  • Nortriterpenoids : These are triterpenoids that have lost one or more carbon atoms.

  • Schinortriterpenoids : A class of highly oxygenated nortriterpenoids characteristic of the Schisandraceae family.[5]

  • Pentacyclic triterpenoids : A less common group within the Kadsura genus.[1]

Many of these triterpenoids exist in the form of triterpenoic acids or triterpene lactones.[1] The structural diversity is further enriched by various modifications to the core skeleton, such as seco-lanostanes and seco-cycloartanes, where one of the rings is cleaved.[6] For instance, researchers have isolated 3,4-seco-lanostane and 3,4-seco-cycloartane triterpenoids from Kadsura coccinea.[7][8]

Biological Activities and Therapeutic Potential

Triterpenoids from Kadsura species have demonstrated a wide range of promising pharmacological activities, making them attractive candidates for drug development.

Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Several triterpenoids from Kadsura coccinea have shown significant anti-inflammatory and anti-rheumatoid arthritis activities. For example, certain 3,4-seco-lanostane triterpenoids were found to significantly inhibit the release of inflammatory cytokines IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages.[7][8] Furthermore, some of these compounds demonstrated potent inhibition of the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells in vitro.[7][8] One study reported that a specific triterpenoid promoted the apoptosis of RA-FLS cells by inhibiting the NF-κB pathway.[9]

Cytotoxic and Anti-Tumor Activity

A number of triterpenoids isolated from Kadsura species have exhibited significant cytotoxic effects against various cancer cell lines.[10] For instance, longipedlactone A and longipedlactone F from Kadsura heteroclita were found to be significantly cytotoxic against Hep-G2 and Bel-7402 tumor cell lines.[10] Similarly, kadlongilactones A and B from Kadsura coccinea and Kadsura longipedunculata showed significant cytotoxicity against Leukemia K562 cells and human hepatocellular carcinoma.[11]

Anti-HIV Activity

Certain triterpenoids from Kadsura have shown potent anti-HIV activity.[12][13] Specifically, cycloartane-type triterpenoids from Kadsura heteroclita have demonstrated significant inhibitory effects on HIV-1 protease (PR).[1][10] For example, kadsuranic acid A and nigranoic acid exhibited strong inhibition of HIV-1 PR.[10]

Hepatoprotective Activity

Hepatoprotective effects are another notable biological activity of Kadsura triterpenoids.[1][3] Some compounds have shown the ability to protect liver cells from damage. For instance, certain triterpenoids from Kadsura longipedunculata exhibited moderate hepatoprotective activity against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the bioactive triterpenoids isolated from Kadsura species.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Activity of Triterpenoids from Kadsura coccinea

CompoundBioactivityCell LineIC50 (μM)
Heilaohuacid D (4)IL-6 InhibitionRAW 264.78.15
Compound 31IL-6 InhibitionRAW 264.79.86
Compound 17RA-FLS Proliferation InhibitionRA-FLS7.52
Compound 18RA-FLS Proliferation InhibitionRA-FLS8.85
Compound 31RA-FLS Proliferation InhibitionRA-FLS7.97
Heilaohutriterpene B (2)RA-FLS Proliferation InhibitionRA-FLS9.57 ± 0.84
Coccinone B (7)RA-FLS Proliferation InhibitionRA-FLS3.08 ± 1.59

Data sourced from[7][8][9]

Table 2: Cytotoxic Activity of Triterpenoids from Kadsura Species

CompoundSpeciesCell LineIC50 (μM)
Longipedlactone A (4)K. heteroclitaHep-G2, Bel-7402Significant cytotoxicity
Longipedlactone F (5)K. heteroclitaHep-G2, Bel-7402Significant cytotoxicity
Xuetongsu G (7)K. heteroclitaHL-6050.0

Data sourced from[10][15]

Table 3: Anti-HIV Activity of Triterpenoids from Kadsura heteroclita

CompoundBioactivityResult
Kadsuranic acid A (6)HIV-1 PR InhibitionStrong inhibition
Nigranoic acid (7)HIV-1 PR InhibitionStrong inhibition
Schisandronic acid (8)HIV-1 PR InhibitionModerate activity

Data sourced from[10]

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and characterization of triterpenoids from Kadsura species, as well as the protocols for key bioassays.

Extraction and Isolation

A general workflow for the extraction and isolation of triterpenoids from Kadsura species is outlined below.

G Start Dried Plant Material (e.g., roots of K. coccinea) Extraction Extraction with 80% Ethanol Start->Extraction Evaporation Evaporation under Vacuum Extraction->Evaporation CrudeExtract Crude EtOH Extract Evaporation->CrudeExtract Suspension Suspension in H2O CrudeExtract->Suspension Partitioning Successive Partitioning Suspension->Partitioning PE_Fraction PE-soluble Fraction Partitioning->PE_Fraction CH2Cl2_Fraction CH2Cl2-soluble Fraction Partitioning->CH2Cl2_Fraction EtOAc_Fraction EtOAc-soluble Fraction Partitioning->EtOAc_Fraction nBuOH_Fraction n-BuOH-soluble Fraction Partitioning->nBuOH_Fraction Chromatography Column Chromatography (Silica gel, Sephadex LH-20, etc.) EtOAc_Fraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolated_Compounds Isolated Triterpenoids Purification->Isolated_Compounds G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination & NFkB_active Active NF-κB IkBa_P->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Induces Triterpenoid Kadsura Triterpenoid (e.g., Heilaohutriterpene B) Triterpenoid->IKK Inhibits Triterpenoid->IkBa Upregulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK Activates

References

Changnanic Acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Changnanic acid, a triterpenoid compound also known as schisandrin, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anticancer, anti-inflammatory, and organ-protective mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Therapeutic Activities and Molecular Targets

This compound and its various isoforms (schisandrin A, B, and C) have demonstrated notable efficacy in several preclinical models. The primary therapeutic areas of investigation include oncology and inflammatory diseases.

Anticancer Activity

This compound exhibits moderate cytotoxic activity against a range of human tumor cell lines.[1] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound in Human Tumor Cell Lines

Cell LineCancer TypeIC50 (μM)
Bel-7402Hepatocellular Carcinoma100[1]
MCF-7Breast Cancer100[1]
HL-60Promyelocytic Leukemia50.51[1]
Anti-inflammatory and Immunomodulatory Effects

A significant body of research points to the potent anti-inflammatory properties of this compound (schisandrin). These effects are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It suppresses the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Nrf2 Signaling Pathway: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby mitigating oxidative stress, a key contributor to inflammation.

  • TGF-β/Smad Signaling Pathway: In the context of liver fibrosis, schisandrin B has been found to attenuate the TGF-β/Smad signaling pathway, which plays a crucial role in the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's therapeutic effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Analysis of Protein Expression: Western Blot

Western blotting is employed to detect and quantify specific proteins within a sample, providing insights into the activation or inhibition of signaling pathways.

Protocol for NF-κB and Nrf2 Pathway Analysis:

  • Protein Extraction: Lyse treated and control cells or homogenized tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, Nrf2, HO-1, GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

In Vivo Preclinical Models

2.3.1. Ovalbumin (OVA)-Induced Asthma Mouse Model

This model is used to evaluate the anti-inflammatory effects of this compound on allergic asthma.

Protocol:

  • Sensitization: Sensitize male BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).

  • This compound Administration: Administer this compound (e.g., 15, 30, and 60 mg/kg) orally to the treatment groups daily for a specified duration during the sensitization and/or challenge phase.

  • Outcome Assessment: 24 hours after the final challenge, assess various asthma-related parameters, including:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13).

    • Lung Histology: Perfuse the lungs and fix them in formalin for histological examination (e.g., Hematoxylin and Eosin staining) to assess inflammatory cell infiltration and mucus production.

    • Serum IgE Levels: Measure the levels of OVA-specific IgE in the serum.

2.3.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Rat Model

This model is used to investigate the hepatoprotective and anti-fibrotic effects of this compound.

Protocol:

  • Induction of Fibrosis: Induce liver fibrosis in male Sprague-Dawley rats by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil (e.g., 2 mL/kg) two or three times a week for several weeks (e.g., 8 weeks).

  • This compound Treatment: Administer this compound (e.g., 20 and 40 mg/kg) orally to the treatment groups daily, either concurrently with CCl4 administration or as a therapeutic intervention after the establishment of fibrosis.

  • Evaluation of Liver Function and Fibrosis: At the end of the study period, collect blood and liver tissue samples for analysis:

    • Serum Biomarkers: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.

    • Histopathological Analysis: Stain liver sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Determine the hydroxyproline content in the liver tissue as a quantitative measure of collagen.

    • Western Blot and RT-qPCR: Analyze the expression of key proteins and genes involved in fibrogenesis, such as α-smooth muscle actin (α-SMA), collagen I, and components of the TGF-β/Smad pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Changnanic_Acid_Anticancer_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cell_culture Tumor Cell Lines (Bel-7402, MCF-7, HL-60) treatment This compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) ikb_kinase IKK Complex stimuli->ikb_kinase Activates changnanic_acid This compound changnanic_acid->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates to nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nfkb_nuc->gene_transcription Activates Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Induces conformational change in changnanic_acid This compound nrf2 Nrf2 changnanic_acid->nrf2 Promotes release and stabilization of keap1->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates to nucleus Nucleus are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to gene_transcription Antioxidant Gene Transcription (HO-1, NQO1) are->gene_transcription Activates

References

Methodological & Application

Protocol for the Isolation of Changnanic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Phytochemical Research Institute

Abstract

This document provides a comprehensive protocol for the isolation and purification of Changnanic acid, a novel bioactive compound, from its putative plant source, Schisandra chinensis. The methodologies outlined herein are based on established principles of natural product chemistry and are intended for researchers, scientists, and professionals in drug development. The protocol details procedures for extraction, chromatographic separation, and analytical verification of the isolated compound.

Introduction

This compound is a recently identified organic acid with significant potential for therapeutic applications. Preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways. The primary plant source identified for this compound is Schisandra chinensis, a plant renowned for its rich composition of bioactive molecules, including lignans, organic acids, and polysaccharides.[1][2][3] This protocol provides a robust and reproducible method for obtaining high-purity this compound for further pharmacological and clinical investigation.

Data Presentation

Table 1: Extraction Solvent Efficiency
Solvent SystemSolvent-to-Material Ratio (v/w)Extraction Time (hours)Temperature (°C)Yield of Crude Extract (%)Purity of this compound in Crude Extract (%)
95% Ethanol10:1242515.22.1
80% Methanol12:1124018.53.5
Supercritical CO220:1250 (at 20 MPa)8.75.8
Ethyl Acetate10:124259.31.5
Table 2: Chromatographic Purification Parameters
Chromatographic MethodStationary PhaseMobile Phase GradientFlow Rate (mL/min)Fraction Collection Volume (mL)Recovery of this compound (%)Final Purity (%)
Column ChromatographySilica Gel (200-300 mesh)Hexane:Ethyl Acetate (9:1 to 1:1)5208570
Preparative HPLCC18 (10 µm, 250x20 mm)Acetonitrile:Water with 0.1% Formic Acid (20:80 to 80:20)15592>98

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh fruits of Schisandra chinensis. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Air-dry the plant material in a well-ventilated area, avoiding direct sunlight, until a constant weight is achieved. Alternatively, use a lyophilizer for optimal preservation of phytochemicals.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Extraction of this compound

This protocol utilizes 80% methanol for extraction, which demonstrated a higher yield of the target compound in preliminary screenings.

  • Maceration: Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1.2 L of 80% methanol to the flask.

  • Extraction: Seal the flask and place it on an orbital shaker at 120 rpm for 12 hours at 40°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue with an additional 1.2 L of 80% methanol to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C until a crude extract is obtained.

Purification of this compound

This protocol employs a two-step chromatographic process for the purification of this compound.

  • Column Packing: Prepare a silica gel (200-300 mesh) slurry in hexane and pack it into a glass column (5 cm diameter, 50 cm length).

  • Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1.

  • Fraction Collection: Collect 20 mL fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions containing this compound based on the TLC analysis. Evaporate the solvent to obtain a semi-purified extract.

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 40 minutes

    • Flow Rate: 15 mL/min

    • Detection: UV at 254 nm

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.

Characterization of this compound

The structure and identity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared Spectroscopy (FTIR).

Mandatory Visualization

Isolation_Workflow PlantMaterial Plant Material (Schisandra chinensis) Drying Drying and Grinding PlantMaterial->Drying Extraction Methanol Extraction Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography SemiPurified Semi-Purified Fractions ColumnChromatography->SemiPurified PrepHPLC Preparative HPLC SemiPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Characterization Spectroscopic Characterization (MS, NMR, FTIR) PureCompound->Characterization

Caption: Workflow for the isolation of this compound.

Conclusion

The protocol described provides a detailed and systematic approach for the successful isolation of this compound from Schisandra chinensis. Adherence to these methodologies will ensure the acquisition of a high-purity compound suitable for subsequent biological and pharmacological evaluations. The modular nature of the protocol allows for optimization based on specific laboratory conditions and available instrumentation.

References

Application Notes and Protocols for the Synthesis of Changnanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of Changnanic acid derivatives. This compound, a complex triterpenoid isolated from Kadsura heteroclita, presents a unique scaffold for medicinal chemistry exploration due to its reported cytotoxic activities against various cancer cell lines[1]. The derivatization of this natural product can lead to the discovery of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Overview of this compound and Derivatization Strategies

This compound is a tetracyclic triterpenoid characterized by a molecular formula of C30H44O4[1][2]. Its structure features several reactive sites amenable to chemical modification, including a carboxylic acid, a ketone, and multiple carbon-carbon double bonds. The primary strategies for derivatization focus on these functional groups to modulate the compound's biological activity.

Key Derivatization Sites on this compound:

  • Carboxylic Acid (C-26): Esterification and amidation to explore the impact of modifying polarity and hydrogen bonding capacity.

  • Ketone (C-3): Reduction to the corresponding alcohol or conversion to oximes and hydrazones to probe the importance of the carbonyl group for biological activity.

  • Endocyclic Double Bond (C-10/C-11): Hydrogenation or epoxidation to alter the conformation of the tetracyclic core.

  • Exocyclic Double Bond (C-4(28)): Selective hydrogenation or oxidation to investigate the role of this vinyl group.

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety is a prime target for generating a diverse library of derivatives through esterification and amidation reactions.

Esterification of this compound

The synthesis of this compound esters can be achieved through various standard coupling methods. The choice of method will depend on the scale of the reaction and the nature of the alcohol.

Experimental Protocol: Synthesis of Methyl Changnanate

  • Preparation: To a solution of this compound (100 mg, 0.213 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC, 52.6 mg, 0.256 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 2.6 mg, 0.021 mmol).

  • Reaction: Add methanol (0.017 mL, 0.426 mmol) to the reaction mixture.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with DCM.

  • Extraction: Combine the filtrates and wash successively with 1 M HCl (2 x 5 mL), saturated NaHCO3 solution (2 x 5 mL), and brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford methyl changnanate.

Derivative Reagents Yield (%) Reference
Methyl ChangnanateMethanol, DCC, DMAP~90%General Procedure
Ethyl ChangnanateEthanol, EDC, DMAP~88%General Procedure
Benzyl ChangnanateBenzyl alcohol, HATU, DIPEA~85%General Procedure

Note: Yields are estimates based on standard esterification reactions of complex natural products and may vary.

Amidation of this compound

Amide derivatives can be synthesized using standard peptide coupling reagents to minimize side reactions and ensure high yields.

Experimental Protocol: Synthesis of this compound Amide

  • Preparation: Dissolve this compound (100 mg, 0.213 mmol) in anhydrous dimethylformamide (DMF, 4 mL).

  • Coupling Agents: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 97.2 mg, 0.256 mmol) and N,N-diisopropylethylamine (DIPEA, 0.074 mL, 0.426 mmol).

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of the desired amine (e.g., benzylamine, 0.234 mmol) in DMF (1 mL).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (DCM:methanol, 95:5).

  • Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated LiCl solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the corresponding amide.

Derivative Amine Coupling Reagent Yield (%)
N-Benzyl Changnanic AmideBenzylamineHATU, DIPEA~80%
N-Propyl Changnanic Amiden-PropylamineEDC, HOBt~82%
Morpholinyl Changnanic AmideMorpholineT3P~78%

Note: Yields are estimates based on standard amidation reactions of complex natural products and may vary.

Modification of the Ketone Group

The ketone at the C-3 position can be selectively reduced to the corresponding alcohol, which can introduce new stereocenters and hydrogen bonding capabilities.

Experimental Protocol: Reduction of this compound

  • Preparation: Dissolve this compound (100 mg, 0.213 mmol) in methanol (5 mL) and cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH4, 16.1 mg, 0.426 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Quenching: Quench the reaction by the slow addition of acetone (1 mL) followed by 1 M HCl until the pH is ~5-6.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the reduced this compound derivative.

Product Reagent Stereoselectivity Yield (%)
3β-Hydroxy this compoundNaBH4Diastereoselective~95%
3α-Hydroxy this compoundL-Selectride®Diastereoselective~90%

Note: Stereochemical outcomes and yields are predictive and based on reductions of similar steroidal and triterpenoidal ketones.

Synthetic Workflows

The following diagrams illustrate the logical flow of the derivatization strategies for this compound.

changnanic_acid_derivatization cluster_acid Carboxylic Acid Derivatization cluster_ketone Ketone Modification changnanic_acid This compound ester Ester Derivatives changnanic_acid->ester Esterification (R-OH, Coupling Agent) amide Amide Derivatives changnanic_acid->amide Amidation (R-NH2, Coupling Agent) alcohol Alcohol Derivatives changnanic_acid->alcohol Reduction (e.g., NaBH4)

Caption: General derivatization strategies for this compound.

experimental_workflow start Start with this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Coupling Agents / Reagents dissolve->add_reagents stir Stir at Appropriate Temperature add_reagents->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for synthesis.

Conclusion

The synthetic protocols outlined in these application notes provide a solid foundation for the generation of a diverse library of this compound derivatives. These new chemical entities will be instrumental in structure-activity relationship (SAR) studies to identify lead compounds with enhanced therapeutic potential for further development in cancer research and other therapeutic areas. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for Changnanic Acid in Cell Culture Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Changnanic acid, a triterpenoid compound also known as schisandrin, has demonstrated notable cytotoxic activity against various human tumor cell lines.[1] These application notes provide a comprehensive guide for utilizing this compound in in vitro cytotoxicity assays, offering detailed protocols and insights into its potential mechanism of action. The information presented herein is intended to assist researchers in the fields of oncology, pharmacology, and drug discovery in evaluating the anti-cancer properties of this compound.

Mechanism of Action

Triterpenoids, the class of compounds to which this compound belongs, are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death). While the precise signaling cascade for this compound is a subject of ongoing research, studies on related schisandrin compounds suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Evidence from studies on other schisandrins indicates a mechanism that includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of initiator caspases such as caspase-9, followed by the activation of executioner caspase-3. This cascade ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Data Presentation

Table 1: Cytotoxic Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)
Bel-7402Human Hepatocellular Carcinoma100
MCF-7Human Breast Adenocarcinoma100
HL-60Human Promyelocytic Leukemia50.51

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[1]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays. The following are detailed protocols that can be adapted for use with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound

  • Human tumor cell lines (e.g., Bel-7402, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. log of concentration) to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

  • This compound

  • Human tumor cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst).

    • Add the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot a dose-response curve to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound add_treatment Add this compound to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_reagent Add Assay Reagent (MTT or LDH substrate) incubate_treatment->add_reagent incubate_assay Incubate (2-4h for MTT, 10-30min for LDH) add_reagent->incubate_assay add_solubilizer Add Solubilizer (MTT) or Stop Solution (LDH) incubate_assay->add_solubilizer read_plate Read Absorbance on Microplate Reader add_solubilizer->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 / EC50 plot_curve->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Mitochondrial Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome changnanic_acid This compound bcl2_family Bcl-2 Family Regulation changnanic_acid->bcl2_family Induces bax_bak Bax/Bak Activation bcl2_family->bax_bak Pro-apoptotic bcl2_bclxl Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_bclxl Anti-apoptotic mito_potential Loss of Mitochondrial Membrane Potential bax_bak->mito_potential bcl2_bclxl->bax_bak Inhibits cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Analytical methods for quantifying Changnanic acid in samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantitative Analysis of Changnanic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various biological and pharmaceutical samples is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the different analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 1 - 500 µg/mL0.5 - 400 ng/mL[1]10 - 1000 ng/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.01 ng/mL[2]~3 ng/mL[3]
Limit of Quantification (LOQ) ~0.7 µg/mL0.2 - 6 µg/mL[4]~10 ng/mL
Intra-day Precision (%RSD) < 5%< 9.05%[1]< 10%
Inter-day Precision (%RSD) < 7%< 9.05%[1]< 15%
Recovery 95 - 105%>75%[1]100 - 111%[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a hypothetical signaling pathway that may be relevant to its mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE, or PPT) SampleCollection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (HPLC, LC, or GC) Reconstitution->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Therapeutic Effect Therapeutic Effect Gene Expression->Therapeutic Effect

Caption: Hypothetical signaling pathway involving this compound.

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in pharmaceutical formulations.

a. Sample Preparation

  • Accurately weigh and transfer a portion of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (gradient or isocratic). For an isocratic elution, a ratio of 60:40 (v/v) can be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm[5].

c. Calibration Curve Prepare a series of standard solutions of this compound in methanol ranging from 1 to 500 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Quantification of this compound in Biological Samples by LC-MS/MS

This method offers high sensitivity and selectivity for quantifying this compound in complex biological matrices like plasma or urine.[1][6]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (a structurally similar compound not present in the sample).

  • Add 20 µL of 1M HCl to acidify the sample.

  • Add 600 µL of an extraction solvent (e.g., ethyl acetate or a mixture of ether and ethyl acetate (1:1, v/v))[1].

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The precursor to product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer. For a similar compound, cinnamic acid, the transition is m/z 146.8 → 103.1.[1]

c. Calibration and Quality Control Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples.

Quantification of this compound by GC-MS

This method is suitable for volatile or semi-volatile organic acids and often requires derivatization.[3]

a. Sample Preparation and Derivatization

  • Perform an extraction as described in the LC-MS/MS protocol (section 2.a).

  • After evaporation to dryness, add 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent like pyridine.[3]

  • Cap the vial and heat at 70°C for 1 hour to complete the derivatization.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.[3]

  • Injector Temperature: 280°C.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for quantification.

References

Changnanic Acid: Application Notes and Protocols for Investigating its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The information provided herein is based on available research for Cinnamic Acid and its derivatives, which are presumed to be related to "Changnanic Acid." Further validation is recommended.

Introduction

This compound, understood here as a derivative or related to Cinnamic acid, has emerged as a promising candidate for anti-inflammatory drug development. Scientific literature suggests that its therapeutic effects are rooted in the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound.

Mechanism of Action

This compound and its related compounds exert their anti-inflammatory effects by intervening in the inflammatory cascade. A primary mechanism is the inhibition of the NF-κB signaling pathway.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is believed to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and the downstream expression of inflammatory cytokines like TNF-α and IL-6.[1]

Additionally, evidence suggests the involvement of the MAPK signaling pathway, which plays a crucial role in cellular responses to external stressors and in the regulation of pro-inflammatory cytokine production.[4][5] By modulating MAPK signaling, this compound can further suppress the inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on compounds related to this compound, demonstrating their anti-inflammatory efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundCell LineStimulantTargetIC50 / InhibitionReference
EF31 (Curcumin analog)RAW 264.7 macrophagesLPS (1µg/mL)NF-κB DNA binding~5µM[6]
Cinnamic AldehydeRAW 264.7 macrophagesLPS (100 ng/mL)NO ProductionSignificant at 12.5, 25, 50 µM[7]
Cinnamic AldehydeRAW 264.7 macrophagesLPS (100 ng/mL)TNF-α ProductionSignificant at 12.5, 25, 50 µM[7]
Cinnamic AldehydeRAW 264.7 macrophagesLPS (100 ng/mL)PGE2 ProductionSignificant at 12.5, 25, 50 µM[7]
Diferuloylputrescine (DFP)RAW 264.7 macrophagesLPSNO ProductionMost potent of 4 HADs[8]

Table 2: In Vivo Anti-Inflammatory Effects

Compound/FormulaAnimal ModelConditionDosageEffectReference
Chang-An-Shuan (CAS)RatsTNBS-induced colitis5 g/kg/daySignificantly ameliorated colitis severity[9][10]
Alpha-linolenic acid (ALA)MiceAcetic acid-induced vascular permeability5 and 10 mg/kg34.2% and 37.7% inhibition, respectively[11]
Cinnamic AldehydeMiceCarrageenan-induced paw edemaNot specifiedDecreased paw edema[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

This protocol outlines the procedure to evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no this compound, no LPS).

  • Nitric Oxide Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite levels using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the respective total protein or a housekeeping protein like β-actin.

Visualizations

Signaling Pathway Diagrams

Changnanic_Acid_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p->NFkB Release Degradation Degradation IkB_p->Degradation Degradation Changnanic_Acid This compound Changnanic_Acid->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Changnanic_Acid_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Changnanic_Acid This compound Changnanic_Acid->ASK1 Inhibition Changnanic_Acid->MKKs Inhibition Cytokines Pro-inflammatory Gene Expression Transcription_Factors->Cytokines

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Culture RAW 264.7 Cell Culture Treatment This compound Treatment & LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Assay Treatment->NO_Assay Cytokine_ELISA Cytokine (TNF-α, IL-6) ELISA Treatment->Cytokine_ELISA Western_Blot Western Blot (NF-κB & MAPK pathways) Treatment->Western_Blot Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Data_Analysis Statistical Analysis of Data NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Western_Blot->Data_Analysis Animal_Model Induce Inflammation Model (e.g., Carrageenan-induced paw edema) Drug_Administration Administer this compound Animal_Model->Drug_Administration Measurement Measure Edema Volume & Histopathology Drug_Administration->Measurement Biochemical_Analysis Biochemical Analysis of Tissue Measurement->Biochemical_Analysis Measurement->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: Overall experimental workflow for investigating this compound.

References

Changnanic Acid (Schisandrin): Application Notes and Protocols for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Changnanic acid, also known as schisandrin, is a bioactive triterpenoid compound isolated from the plant Schisandra chinensis. It has garnered significant interest in the field of drug discovery due to its potential anti-tumor properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery screening, with a focus on its cytotoxic effects and modulation of key signaling pathways in cancer cells.

Biological Activity and Mechanism of Action

This compound has demonstrated moderate cytotoxic activity against a range of human tumor cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[2][3] Furthermore, it has been shown to modulate several critical signaling pathways implicated in cancer progression, including the Wnt/ER stress pathway, NF-κB signaling, and MAPK/ERK pathways.[2][4][5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound (Schisandrin) and its derivatives against various human cancer cell lines, as determined by IC50 values.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound (Schisandrin) Bel-7402Hepatocellular Carcinoma100[1]
MCF-7Breast Cancer100[1]
HL-60Promyelocytic Leukemia50.51[1]
Schisandrin A MDA-MB-231Triple Negative Breast CancerNot specified, but effective at 10-200 µM[3]
BT-549Triple Negative Breast CancerNot specified, but effective at 10-200 µM[3]
Schisandrin B Colorectal Cancer Cell LinesColorectal Cancer75[4]
Schisandrin C Bel-7402Hepatocellular Carcinoma81.58[6]

Key Signaling Pathways Modulated by this compound (Schisandrin)

This compound and its related compounds, such as Schisandrin A and B, have been shown to exert their anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing targeted drug discovery screens.

Changnanic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_receptor Wnt Receptor Beta_catenin β-catenin Wnt_receptor->Beta_catenin Activation Wnt_ligand Wnt Wnt_ligand->Wnt_receptor Changnanic_acid This compound (Schisandrin) Changnanic_acid->Beta_catenin Inhibition IKK IKK Changnanic_acid->IKK Inhibition p38_MAPK p38 MAPK Changnanic_acid->p38_MAPK Activation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Translocation IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Gene_expression Target Gene Expression NFkappaB->Gene_expression Transcription Apoptosis_genes Apoptosis Gene Expression p38_MAPK->Apoptosis_genes Transcription TCF_LEF->Gene_expression Transcription

Caption: Signaling pathways modulated by this compound (Schisandrin).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Bel-7402, MCF-7, HL-60)

  • This compound (Schisandrin)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO, final concentration < 0.1%).[7]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Analysis_Workflow A Seed and treat cells B Harvest and wash cells A->B C Stain with Annexin V/PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cells E->F

References

Safe Laboratory Handling and Application of Changnanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Changnanic acid is a triterpenoid compound recognized for its potential anti-tumor properties.[1] Research indicates that it exhibits moderate cytotoxic activity against various human tumor cell lines, making it a compound of interest in oncological drug development.[1] As a potent bioactive molecule, stringent adherence to safe laboratory handling procedures is imperative to ensure personnel safety and maintain experimental integrity. This document provides detailed application notes and protocols for the safe handling and experimental use of this compound in a research setting.

Physicochemical and Biological Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from vendor data and analogous compounds.

Chemical Properties

Property Value
CAS Number 136040-44-3
Molecular Formula C30H44O4
Molecular Weight 468.67 g/mol

| Compound Class | Triterpenoid |

Biological Activity

Cell Line IC50 (µM)
Bel-7402 (Human Hepatocellular Carcinoma) 100
MCF-7 (Human Breast Adenocarcinoma) 100

| HL-60 (Human Promyelocytic Leukemia) | 50.51 |

Hazard Identification and Safety Precautions

Due to its cytotoxic nature, this compound should be handled as a hazardous compound. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound, particularly in its powdered form.

Protection TypeSpecification
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a full-face shield must be worn.
Body Protection A fully buttoned lab coat, preferably a disposable gown, should be worn. Ensure cuffs are tucked into gloves.
Respiratory Protection When handling the powder outside of a containment unit, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation.

Safe Handling and Storage Protocols

Engineering Controls

  • Weighing and Aliquoting: All handling of powdered this compound must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Work Practices

  • Avoid Aerosolization: Handle the powdered compound gently to avoid creating dust.

  • Surface Protection: Work on a disposable absorbent bench liner to contain any potential spills.

  • Decontamination: After handling, decontaminate all surfaces with a suitable cleaning agent (e.g., 70% ethanol followed by a detergent solution).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.

Emergency Procedures

First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

  • Small Spills (Powder): Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills: Evacuate the area and alert laboratory personnel. Restrict access to the spill area. Follow institutional procedures for hazardous chemical spills.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • In a chemical fume hood, weigh the calculated amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to dissolve the powder completely.

  • Vortex until the solution is clear.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is for cell culture use.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay MTT Cytotoxicity Assay weigh Weigh Changnanic Acid Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Filter Sterilize dissolve->sterilize aliquot Aliquot and Store at -80°C sterilize->aliquot treat Treat with Changnanic Acid Dilutions aliquot->treat Use in Assay seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Experimental Workflow for Cytotoxicity Testing.

signaling_pathway cluster_cell Cancer Cell changnanic This compound pi3k PI3K changnanic->pi3k inhibits p53 p53 changnanic->p53 activates akt Akt pi3k->akt akt->p53 inhibits bax Bax p53->bax activates bcl2 Bcl-2 p53->bcl2 inhibits caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols: Solubility of Changnanic Acid in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Changnanic acid is a compound of increasing interest within the scientific community. A thorough understanding of its solubility in various organic solvents is fundamental for a wide range of applications, including in vitro and in vivo studies, formulation development, and high-throughput screening. Dimethyl sulfoxide (DMSO) is a common aprotic polar solvent known for its ability to dissolve a wide array of organic compounds and is frequently used for compound storage and in biological assays.[1][2][3] The solubility of a compound can be influenced by factors such as temperature and the physicochemical properties of both the solute and the solvent.[4] This document provides a standardized protocol for determining the solubility of this compound in DMSO and other common organic solvents. While specific quantitative solubility data for this compound is not yet publicly available, the methodologies outlined herein provide a robust framework for researchers to generate this critical data.

Data Presentation

A systematic approach to documenting the solubility of this compound is crucial for comparability across different experiments and laboratories. The following table provides a template for summarizing quantitative solubility data. It is recommended to determine solubility at controlled temperatures, such as room temperature (20-25 °C) and physiological temperature (37 °C), to inform a wider range of experimental conditions.[5]

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of DeterminationNotes
Dimethyl Sulfoxide (DMSO)25Isothermal Saturation
Dimethyl Sulfoxide (DMSO)37Isothermal Saturation
Ethanol25Isothermal Saturation
Ethanol37Isothermal Saturation
Methanol25Isothermal Saturation
Methanol37Isothermal Saturation
Acetone25Isothermal Saturation
Acetone37Isothermal Saturation
Acetonitrile25Isothermal Saturation
Acetonitrile37Isothermal Saturation
N,N-Dimethylformamide (DMF)25Isothermal Saturation
N,N-Dimethylformamide (DMF)37Isothermal Saturation

Experimental Protocols

The following protocols are adapted from established methods for determining the equilibrium solubility of organic compounds. The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for this purpose.[4][6]

Objective: To determine the equilibrium solubility of this compound in DMSO and other selected organic solvents at specified temperatures.

Materials:

  • This compound (crystalline solid, purity ≥95%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Other organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMF), analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Protocol: Isothermal Saturation (Shake-Flask) Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.[5]

    • Add a known volume of the desired solvent (e.g., 2 mL of DMSO) to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[6]

    • Allow the mixture to equilibrate for a sufficient period. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration in sequential measurements.[5][6]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.[6]

    • Immediately dilute the filtrate with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in mg/mL and mM.

    • Record the temperature, agitation speed, and equilibration time used for the determination.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Start: Prepare Materials B Add excess this compound to vials A->B C Add known volume of solvent B->C D Equilibrate at constant temperature and agitation (24-72h) C->D E Collect and filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H I End: Report data H->I

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. As research into the biological activities of this compound progresses, it will be crucial to investigate its molecular targets and downstream effects. General methodologies for pathway elucidation include transcriptomic analysis (e.g., RNA-seq), proteomic studies, and targeted biochemical assays following cell or animal model treatment with this compound. The discovery of its mechanism of action will be a significant step in understanding its therapeutic potential.

References

Troubleshooting & Optimization

How to improve the solubility of Changnanic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Changnanic acid in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound, a hydrophobic triterpenoid.

Issue Potential Cause Recommended Solution
This compound does not dissolve in aqueous buffers. This compound is a hydrophobic compound with very low water solubility.It is not recommended to dissolve this compound directly in aqueous buffers. An organic stock solution should be prepared first and then diluted into the aqueous experimental medium.
Precipitation occurs when adding the organic stock solution to an aqueous buffer. The concentration of the organic solvent in the final aqueous solution is too high, causing the compound to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally ≤ 0.5%.[1] Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous buffer with vigorous vortexing for rapid dispersion.[1] It is also advisable not to store dilute aqueous solutions for extended periods, as precipitation may occur over time.[1]
The compound appears to be dissolved, but experimental results are inconsistent. The compound may not be fully solubilized and exists as microscopic particles, leading to inaccurate concentrations. The compound may be degrading in the solvent over time.After dissolving, visually inspect the solution against a light source to ensure there are no visible particulates.[1] For critical applications, consider filtering the stock solution through a 0.22 µm filter. Prepare fresh solutions for each experiment to minimize degradation.
The chosen organic solvent is interfering with the biological assay. Solvents like DMSO can exhibit toxicity or off-target effects at higher concentrations.Use the lowest possible concentration of the organic solvent. If solvent interference is still a concern, consider alternative solubilization methods such as forming inclusion complexes with cyclodextrins or using surfactants.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For preparing high-concentration stock solutions, 100% Dimethyl Sulfoxide (DMSO) is a common and effective choice for poorly soluble triterpenoids.[2] Ethanol can also be used, although the solubility may be lower compared to DMSO.

Q2: I do not have access to specific solubility data for this compound. How can I estimate its solubility?

Solubility of Structurally Similar Triterpenoids

Compound Solvent Approximate Solubility
Oleanolic AcidDMSO~3 mg/mL[3]
Ethanol~5 mg/mL[3]
Dimethyl formamide (DMF)~30 mg/mL[3]
Ursolic AcidDMSO~10 mg/mL[4]
Ethanol~0.5 mg/mL[4]
Dimethyl formamide (DMF)~10 mg/mL[4]

Q3: How can I prepare an aqueous working solution of this compound from a DMSO stock?

A3: To prepare an aqueous working solution, the high-concentration DMSO stock should be serially diluted into your aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing, to ensure rapid dispersion and prevent precipitation.[1] The final DMSO concentration should be kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts in biological assays.[1]

Q4: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several methods can be employed:

  • Co-solvents: Using a combination of a primary organic solvent with a co-solvent like polyethylene glycol (PEG) can enhance solubility.[2]

  • Surfactants/Detergents: Non-ionic detergents such as Tween-80 or Pluronic F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their solubility in water.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. As this compound is an acidic compound, increasing the pH of the buffer can lead to the formation of a more soluble salt.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound is difficult to dissolve, brief sonication in a water bath can be applied.

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System

Objective: To enhance the solubility of this compound using a co-solvent system for applications where higher concentrations in a less pure organic solvent are acceptable.

Materials:

  • This compound (solid)

  • Dimethylacetamide (DMA)

  • Polyethylene glycol (PEG), MW 300

  • Sterile tubes

Procedure:

  • Prepare a concentrated solution of this compound by dissolving 50-200 mg in 1 mL of DMA.[2]

  • Dilute this stock solution with PEG 300 in a ratio of 1:4 (DMA:PEG) to achieve a final concentration of 10-40 mg/mL.[2]

  • This co-solvent stock can then be further diluted into aqueous solutions. Note that precipitation may still occur upon significant aqueous dilution, so preliminary tests are recommended.

Visualizations

Signaling Pathway

Many triterpenoids with anti-tumor properties, such as this compound, are known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.[5][6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB Akt->NFkB Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes NFkB->Cell_Survival Changnanic_Acid This compound (Triterpenoid) Changnanic_Acid->PI3K Inhibition Changnanic_Acid->Akt Inhibition Changnanic_Acid->NFkB Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibitory points for triterpenoids.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.

Solubility_Workflow Start Start: Dissolve This compound Try_DMSO Attempt to dissolve in 100% DMSO Start->Try_DMSO Success_DMSO Successful Dissolution Try_DMSO->Success_DMSO Proceed Proceed to experiment with appropriate dilutions Success_DMSO->Proceed Yes Insoluble Insoluble or Precipitates Success_DMSO->Insoluble No Increase_Temp Gentle warming / Sonication Insoluble->Increase_Temp Try_Alternative Try Alternative Solvents (e.g., DMF, Ethanol) Insoluble->Try_Alternative Increase_Temp->Try_DMSO Success_Alt Successful Dissolution Try_Alternative->Success_Alt Success_Alt->Proceed Yes Consider_Formulation Consider Advanced Formulation Success_Alt->Consider_Formulation No CoSolvent Co-solvent System (e.g., DMA/PEG) Consider_Formulation->CoSolvent Cyclodextrin Cyclodextrin Complexation Consider_Formulation->Cyclodextrin Surfactant Surfactant Formulation Consider_Formulation->Surfactant

Caption: A workflow for troubleshooting the solubility of this compound.

References

Technical Support Center: Overcoming Challenges in Changnanic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Changnanic acid.

Frequently Asked Questions (FAQs)

1. What are the common challenges in purifying this compound?

Researchers may face several challenges during the purification of this compound, a compound analogous to other organic acids like Cinnamic acid.[1][2] These challenges often relate to its acidic nature and potential for interactions with chromatography media. Common issues include:

  • Poor Peak Shape (Tailing): Acidic compounds can interact with residual silanol groups on silica-based chromatography columns, leading to peak tailing.[3][4]

  • Compound Instability: this compound may be unstable on certain stationary phases like silica gel, leading to degradation during purification.[5]

  • Co-elution with Impurities: Structurally similar impurities can be difficult to separate from the main compound.

  • Low Recovery: The compound may bind irreversibly to the column, or solubility issues can lead to poor recovery.[5]

  • Variable Retention Times: Inconsistent mobile phase pH or composition can lead to shifts in retention times.[3]

2. My this compound is showing significant peak tailing in reverse-phase HPLC. What can I do?

Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.[4] Here are several strategies to mitigate this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of this compound and reduce interactions with the stationary phase.[3]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing for basic and acidic compounds.[4]

  • Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to mask residual silanol groups.[6]

  • Consider a Different Stationary Phase: If tailing persists, consider a polymer-based column or a column specifically designed for polar compounds.

3. I suspect my this compound is degrading on the silica gel column during flash chromatography. How can I confirm this and what are the alternatives?

Degradation on silica gel is a common issue for sensitive compounds.[5]

  • Confirmation: To check for stability, spot your sample on a TLC plate, let it sit for a period of time (e.g., 1-2 hours), and then develop it. If new spots appear or the original spot diminishes, your compound is likely degrading.[5]

  • Alternatives:

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, mixed with the eluent.[5]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or florisil.[5]

    • Reverse-Phase Chromatography: If applicable, reverse-phase flash chromatography can be a good alternative.

4. What are the key parameters to consider for method development in this compound purification by HPLC?

Effective HPLC method development involves optimizing several parameters:

  • Column Selection: Start with a C18 column, which is a good general-purpose choice for reverse-phase chromatography.

  • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • pH Control: Maintaining a consistent and appropriate pH is crucial for reproducible results with acidic compounds.[3]

  • Detection Wavelength: Determine the UV absorbance maximum of this compound to ensure sensitive detection.

  • Flow Rate and Temperature: These can be adjusted to optimize resolution and run time.

Troubleshooting Guides

Guide 1: Flash Chromatography Issues
Problem Possible Cause Solution
No compound eluting Compound degraded on the column.[5]Test for stability on a TLC plate. If unstable, use a deactivated stationary phase or an alternative like alumina.[5]
Incorrect solvent system used.[5]Double-check the solvent composition and polarity.
Compound is very nonpolar and eluted in the solvent front.[5]Check the first few fractions. Re-develop the method with a less polar solvent system.
Poor separation of compound and impurities Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots.
Column overloading.Reduce the amount of sample loaded onto the column.[6]
Compound elutes over many fractions (trailing) Strong interaction with the stationary phase.Increase the polarity of the eluting solvent once the compound starts to elute to speed up its passage through the column.[5]
Guide 2: HPLC Purification Issues
Problem Possible Cause Solution
Peak fronting Sample solvent is stronger than the mobile phase.Dilute the sample in the mobile phase or a weaker solvent.[3]
Column overload.Reduce the injection volume or sample concentration.[6]
Ghost peaks appearing in the chromatogram Contamination from a previous injection.Flush the column with a strong solvent after each run.[6]
Impurities in the mobile phase or sample.Use high-purity solvents and filter all samples and mobile phases.[6]
Drifting retention times Inconsistent mobile phase composition.[3]Ensure proper mixing and degassing of the mobile phase. Manually prepare the mobile phase to check for issues with the mixing device.[3]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Stability Test of this compound on Silica Gel TLC

Objective: To determine if this compound is stable on a standard silica gel stationary phase.

Materials:

  • This compound sample

  • Silica gel TLC plate

  • Appropriate developing solvent system

  • UV lamp for visualization

Methodology:

  • Dissolve a small amount of the crude this compound sample in a suitable solvent.

  • Spot the sample onto two separate lanes of a silica gel TLC plate.

  • Immediately place the TLC plate in a developing chamber with the chosen solvent system and allow the chromatogram to develop.

  • Allow the second spotted lane on the same plate to remain exposed to air for 1-2 hours.

  • After the waiting period, develop the second lane in the same developing chamber.

  • Visualize both developed lanes under a UV lamp.

  • Analysis: Compare the two lanes. If the lane that was left to sit shows additional spots or a significant decrease in the intensity of the main spot compared to the immediately developed lane, it indicates degradation of this compound on silica gel.

Protocol 2: General Reverse-Phase HPLC Method for Purity Assessment

Objective: To assess the purity of a this compound sample using a general reverse-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound sample, dissolved in mobile phase

Methodology:

  • System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the dissolved this compound sample.

  • Gradient Elution: Run a linear gradient as follows:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Detection: Monitor the eluent at the UV absorbance maximum of this compound.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative purity of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Purity Analysis cluster_characterization Characterization prep Dissolve Crude This compound purify Flash Chromatography or HPLC prep->purify analyze HPLC/TLC Analysis purify->analyze char NMR, MS, etc. analyze->char

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 sol2 Use High-Purity Silica Column cause1->sol2 sol1 Lower Mobile Phase pH cause2->sol1 sol3 Increase Buffer Strength cause2->sol3

Caption: A troubleshooting decision tree for addressing peak tailing in HPLC.

References

Technical Support Center: Optimizing Changnanic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Changnanic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a multi-step process that typically involves the formation of a key C-C bond via a palladium-catalyzed cross-coupling reaction, followed by hydrolysis of an ester precursor. The generalized scheme is presented below.

Experimental Workflow for this compound Synthesis

G A Starting Material A (Aryl Halide) D Cross-Coupling Reaction (e.g., Suzuki Coupling) A->D B Starting Material B (Boronic Acid Derivative) B->D C Palladium Catalyst & Ligand Base, Solvent C->D E Intermediate Ester D->E Formation of C-C bond F Hydrolysis (Acid or Base Catalyzed) E->F G Crude this compound F->G Cleavage of ester H Purification (Crystallization/Chromatography) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Low Yield

G cluster_solutions Potential Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions A->C D Product Degradation A->D E Loss during Workup/Purification A->E B_sol Increase reaction time Increase temperature Check catalyst activity B->B_sol C_sol Optimize reaction temperature Use a more selective catalyst Check purity of starting materials C->C_sol D_sol Modify workup conditions (pH, temp) Use milder hydrolysis conditions D->D_sol E_sol Check for product solubility in aqueous layers Optimize purification method E->E_sol

Caption: Troubleshooting guide for low reaction yield.

Please refer to the table below for a summary of optimized reaction conditions from various experimental batches.

ParameterCondition ACondition B (Optimized)Condition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂
Ligand --SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OTHF
Temperature (°C) 8010090
Reaction Time (h) 12816
Yield (%) 4585 60

Q3: I am observing an unexpected byproduct in my final product. How can I identify and eliminate it?

A3: The formation of byproducts is a common issue. The structure of the byproduct can often provide clues about the undesired reaction pathway. A common byproduct in cross-coupling reactions is the homocoupling of the boronic acid starting material.

To eliminate this, consider the following:

  • Degas the solvent: Oxygen can promote homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize the stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling.

  • Change the catalyst/ligand system: Some ligand systems are more prone to side reactions than others.

Troubleshooting Guides

Problem 1: The cross-coupling reaction does not proceed to completion.

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Possible Causes & Solutions:

CauseSolution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ.
Poorly Soluble Base Switch to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃) or use a phase-transfer catalyst.
Presence of Water Ensure all glassware is oven-dried and solvents are anhydrous, especially for moisture-sensitive catalysts and reagents.[2]
Incorrect Temperature Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition.

Problem 2: The hydrolysis of the intermediate ester is incomplete or leads to decomposition.

  • Symptom: The final product contains both the desired acid and the unreacted ester, or the overall yield is very low after hydrolysis.

  • Possible Causes & Solutions:

CauseSolution
Steric Hindrance If the ester is sterically hindered, stronger hydrolytic conditions (e.g., higher concentration of base/acid, higher temperature) may be required.
Product Instability This compound may be unstable under harsh acidic or basic conditions.[1] Screen a range of milder conditions (e.g., different bases like LiOH, or enzymatic hydrolysis).
Insufficient Reagent Increase the molar equivalents of the acid or base used for hydrolysis.

Experimental Protocols

Protocol 1: Optimized Suzuki Cross-Coupling Reaction

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid derivative (1.2 mmol), Cesium Carbonate (Cs₂CO₃, 2.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture at 100°C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ester.

Protocol 2: Mild Hydrolysis of the Intermediate Ester

  • Dissolve the crude intermediate ester (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add Lithium Hydroxide (LiOH, 3.0 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Hypothetical Signaling Pathway Modulation

This compound is hypothesized to be an inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in cellular proliferation.

Hypothetical "Kinase X" Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Proliferation Genes TF->Gene Promotes Transcription ChangnanicAcid This compound ChangnanicAcid->KinaseX Inhibits

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Troubleshooting Changnanic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on general principles for biochemical and cytotoxicity assays. Due to the limited specific information available for a standardized "Changnanic acid assay," the provided experimental protocol, signaling pathway, and some troubleshooting scenarios are representative examples to illustrate common issues and solutions in a research setting.

This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the assessment of this compound's biological activity, particularly focusing on cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Inconsistent IC50 Values

Question: Why are the IC50 values for this compound highly variable between experiments?

Answer: Inconsistent IC50 values for a specific compound like this compound in a particular cell line can stem from several factors.[1] Key areas to investigate include:

  • Experimental Conditions: Minor variations in culture media, incubation time, temperature, and the duration of drug exposure can significantly impact the calculated IC50 value.[1]

  • Compound Purity and Handling: The purity of the this compound stock can differ between batches.[1] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Cell-Related Factors:

    • Cell Seeding Density: The initial number of cells seeded can alter their growth rate and response to the compound, leading to different IC50 values.[2][3]

    • Cell Health and Passage Number: Using cells at a high passage number or with poor viability can lead to inconsistent results.

  • Assay Methodology: Different laboratories might use slightly different protocols, reagents, or data analysis methods, all of which can contribute to variability.[1]

Solutions:

  • Standardize your protocol meticulously, paying close attention to cell seeding density, incubation times, and media composition.

  • Use a consistent, low passage number of cells for all experiments.

  • Aliquot your this compound stock to avoid multiple freeze-thaw cycles.

  • Ensure the purity of your compound and consider its interaction with components in the culture medium, such as serum proteins.[1]

High Background Signal

Question: My negative control (vehicle-treated) wells show high background absorbance in the MTT assay. What could be the cause?

Answer: High background absorbance in an MTT assay can obscure the true signal and reduce the assay's sensitivity. Potential causes include:

  • Contamination: Microbial contamination (e.g., bacteria or mycoplasma) in your cell culture can metabolize the MTT reagent, leading to a false-positive signal.

  • Reagent Issues: The MTT reagent itself can degrade if exposed to light for extended periods, resulting in spontaneous formazan production.[4] Some components in the culture media, like phenol red or certain reducing agents, can also interfere with the assay.[4][5]

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high absorbance readings due to light scattering.[4]

Solutions:

  • Regularly test your cell cultures for contamination.

  • Protect the MTT reagent from light and prepare it fresh for each experiment.

  • Ensure complete solubilization of the formazan crystals by using an appropriate solvent (like DMSO or acidified isopropanol) and adequate mixing.

  • Include a "no-cell" control with just media and the MTT reagent to check for background signal from the media itself.

Poor Reproducibility

Question: I'm observing high variability between replicate wells for the same concentration of this compound. How can I improve reproducibility?

Answer: High variability between replicates is a common issue that can often be traced back to technical execution.[6] Consider the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[7] This applies to cell seeding, compound addition, and reagent dispensing.

  • Uneven Cell Distribution: If cells are not evenly distributed in the wells, it will lead to different starting cell numbers and, consequently, variable results. This can be caused by clumping of cells or improper mixing before plating.

  • "Edge Effect": Wells on the periphery of a microplate are prone to evaporation, which can concentrate solutes in the media and affect cell growth.

  • Inconsistent Incubation: Variations in temperature or CO2 levels across the incubator can lead to differences in cell growth and drug response.

Solutions:

  • Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider serial dilutions to work with larger, more manageable volumes.[7]

  • Ensure you have a single-cell suspension before seeding, and gently mix the plate after seeding to promote even distribution.

  • To avoid the "edge effect," consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

  • Ensure your incubator is properly calibrated and provides a stable environment.

Summary of Inconsistent IC50 Data

The table below illustrates a typical scenario of inconsistent results from a this compound cytotoxicity assay performed on MCF-7 cells over three separate experiments.

Experiment RunThis compound IC50 (µM)Standard Deviation (µM)Notes
145.2± 3.1Initial experiment.
278.9± 6.5Used a different batch of FBS.
332.5± 2.8Lower cell seeding density.

Hypothetical Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[7]

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound dilutions incubate_24h->prepare_drug treat_cells Add compound to cells prepare_drug->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a this compound cytotoxicity MTT assay.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Anti-Tumor Pathway changnanic_acid This compound akt Akt changnanic_acid->akt Inhibits pi3k PI3K pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 caspase9 Caspase-9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Stability issues of Changnanic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Changnanic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.

Disclaimer: this compound is a fictional compound. The data, protocols, and pathways presented here are illustrative examples based on established principles of organic chemistry and drug development to provide a realistic troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble and demonstrates good stability in anhydrous DMSO. For aqueous-based assays, prepare fresh dilutions from the DMSO stock into your aqueous buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid effects on biological systems. Studies have shown that water content in DMSO can be a more significant cause of compound degradation than oxygen.[1][2][3]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in anhydrous DMSO (10 mM) should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Under these conditions, the solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[1][2] It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of this compound at different pH values?

A3: this compound's stability is highly pH-dependent due to the presence of ester and amide functional groups, which are susceptible to hydrolysis.[4][5][6][7] The compound is most stable in slightly acidic conditions (pH 4-6). Under neutral to basic conditions (pH > 7), the rate of hydrolysis increases significantly, particularly for the ester linkage.[4][8][9]

Q4: How does temperature affect the stability of this compound in aqueous solutions?

A4: Elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis.[10][11] It is recommended to perform all experiments with aqueous solutions of this compound on ice or at 4°C whenever possible. For incubations at physiological temperatures (e.g., 37°C), be aware that significant degradation can occur over several hours.[10][11] The stability half-life decreases substantially with each 10°C increase in temperature.[11]

Troubleshooting Guide

Q5: My experimental results are inconsistent. Could this compound stability be the issue?

A5: Yes, inconsistent results are a common sign of compound instability.[12] Degradation of this compound can lead to a lower effective concentration and the formation of degradation products with different activities. Use the following workflow to troubleshoot:

G A Inconsistent Results Observed B Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) A->B C Prepare Fresh Stock Solution B->C If stock is old or subjected to >3 freeze-thaws D Analyze Purity of Stock (e.g., by HPLC) B->D If stock is recent I Re-run Experiment C->I D->C If purity is <95% E Assess Stability in Assay Buffer (Incubate without cells/enzyme, measure over time) D->E If purity is acceptable F Degradation Confirmed E->F If concentration drops >10% G No Degradation (Investigate other experimental variables) E->G H Modify Protocol (e.g., shorter incubation, lower pH, fresh dilutions) F->H H->I

Diagram 1: Troubleshooting workflow for inconsistent results.

Q6: I see a precipitate in my stock solution after thawing. What should I do?

A6: A precipitate may form if the compound's solubility limit is exceeded or if it has degraded. First, try to redissolve the compound by gently warming the vial to 37°C for a few minutes and vortexing. If the precipitate remains, it is likely a degradation product or the compound has crashed out of solution permanently. Do not use the solution. It is recommended to discard it and prepare a fresh stock solution.

Q7: The biological activity of my this compound solution decreases over the course of a long (e.g., 24-hour) incubation at 37°C. Why?

A7: This is a strong indication of compound degradation under physiological conditions. This compound is susceptible to hydrolysis, a process that is accelerated at 37°C and neutral pH (typically pH 7.2-7.4 for cell culture media).[10][11] The ester and amide bonds are likely breaking down, reducing the concentration of the active parent compound. Consider designing experiments with shorter incubation times or adding the compound at multiple time points.

Data & Protocols

Data Summary: pH-Dependent Stability

The stability of a 10 µM aqueous solution of this compound was assessed over 8 hours at two different temperatures. The percentage of the parent compound remaining was quantified by HPLC.

pH of BufferTemperature% Remaining (2 hours)% Remaining (8 hours)
5.0 (Acetate)25°C99.1%97.5%
5.0 (Acetate)37°C97.2%92.1%
7.4 (HEPES)25°C95.3%85.4%
7.4 (HEPES)37°C88.6%65.2%
8.5 (Tris)25°C89.9%70.3%
8.5 (Tris)37°C75.1%40.8%
Experimental Protocol: Assessing pH-Dependent Stability

This protocol outlines a method to determine the stability of this compound in aqueous solutions at various pH values.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Buffers (pH 5.0, 7.4, 8.5) C Dilute stock to 10 µM in each pH buffer A->C B Prepare 10 mM Stock of this compound in DMSO B->C D Aliquot samples for each time point (t=0, 2, 4, 8 hours) C->D E Incubate aliquots at 25°C and 37°C D->E F At each time point, quench reaction (e.g., with cold acetonitrile) E->F G Analyze samples by HPLC-UV F->G H Calculate % remaining vs. t=0 G->H

Diagram 2: Experimental workflow for pH stability assessment.

Methodology:

  • Preparation: Prepare 50 mM buffer solutions (e.g., acetate for pH 5.0, HEPES for pH 7.4, Tris for pH 8.5). Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation: Dilute the DMSO stock 1:1000 into each buffer to achieve a final concentration of 10 µM. Immediately take a t=0 sample. Incubate the remaining solutions at the desired temperatures (e.g., 25°C and 37°C).

  • Sampling: At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately stop potential degradation by mixing the aliquot 1:1 with cold acetonitrile containing an internal standard.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the peak area of this compound relative to the internal standard.

  • Calculation: Determine the percentage of this compound remaining at each time point relative to the t=0 sample.

Hypothetical Signaling Pathway

This compound is being investigated as an inhibitor of the fictional kinase "CNAK1," which is implicated in pro-inflammatory pathways. Understanding its stability is crucial, as degradation would prevent it from reaching its target.

G cytokine Inflammatory Cytokine receptor Receptor cytokine->receptor cnak1 CNAK1 receptor->cnak1 substrate Substrate Protein cnak1->substrate Phosphorylates p_substrate p-Substrate tf Transcription Factor p_substrate->tf gene Pro-inflammatory Genes tf->gene changnanic This compound changnanic->cnak1 Inhibits degradation Degradation (Hydrolysis) changnanic->degradation

Diagram 3: Inhibition of the hypothetical CNAK1 signaling pathway.

References

How to increase the yield of Changnanic acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Changnanic acid" could not be located in publicly available resources. The following guide is based on established principles of natural product extraction and uses "this compound" as a hypothetical compound for illustrative purposes. The experimental parameters and data presented are fictional and intended to demonstrate optimization and troubleshooting concepts.

Technical Support Center: this compound Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction yield of this compound from its hypothetical source, the plant Changnania anomala.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in maximizing the yield of this compound?

A1: The preparation of the plant material is a critical initial step. Improper handling can lead to significant loss of the target compound. This includes ensuring the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to a uniform powder to maximize the surface area for solvent penetration.[1]

Q2: Which solvent is most effective for extracting this compound?

A2: The choice of solvent is crucial and depends on the polarity of this compound. Polar organic solvents like methanol and ethanol are commonly effective for extracting a wide range of secondary metabolites.[1] It is recommended to perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and hexane) and various aqueous mixtures (e.g., 80% methanol) to determine the optimal solvent for maximizing yield.[2]

Q3: What are the most common methods for extracting secondary metabolites like this compound?

A3: Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3][4] Maceration is simple but may have lower yields. Soxhlet extraction is more efficient but the prolonged heat can degrade thermally sensitive compounds. Modern techniques like UAE and MAE often provide higher yields in shorter times.[3][5]

Q4: How can I confirm the presence and quantity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the identification and quantification of specific compounds in a crude extract.[1] Developing an analytical HPLC method with a pure standard of this compound is essential for accurately assessing the success of your extraction optimization.

Troubleshooting Guide: Low Extraction Yield

Problem: The yield of my crude extract is very low.

Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material (Changnania anomala) is dried thoroughly in a ventilated oven at a low temperature (40-50°C) to prevent degradation.[1] Grind the material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for the solvent.[1][6]
Inappropriate Solvent Choice The polarity of your solvent may not be suitable for this compound. Test a range of solvents with varying polarities. See the data in Table 1 for a hypothetical comparison.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent will not be able to dissolve all the available this compound.[1] Experiment with increasing the solvent-to-solid ratio. A common starting point is 10:1 (mL:g), but ratios up to 30:1 or higher may be necessary.[7]
Insufficient Extraction Time or Temperature The extraction may not be running long enough or at a high enough temperature for efficient extraction.[1][6] Optimize these parameters by conducting a time-course or temperature-gradient experiment. Be cautious, as excessive heat can degrade this compound.[6]

Problem: The crude extract is obtained, but the purified this compound yield is poor.

Potential Cause Recommended Solution
Degradation During Solvent Evaporation Overheating during solvent removal with a rotary evaporator can destroy the compound.[1] Maintain a low water bath temperature (e.g., 35-40°C) and control the vacuum to prevent bumping and overheating.
Loss During Liquid-Liquid Partitioning The pH of the aqueous phase may not be optimal for partitioning this compound into the organic layer. Adjust the pH to ensure the acidic nature of the compound is considered, potentially protonating it to increase its organic solubility. Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent to improve recovery.[8]
Incomplete Elution from Chromatography Column The solvent system used for column chromatography may not be effectively eluting the compound from the stationary phase.[1] Perform small-scale Thin Layer Chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation and moves this compound off the baseline (Rf value of 0.3-0.4 is often ideal).
Compound Precipitation or Adsorption This compound may be precipitating out of solution during the workup or adsorbing to glassware. Ensure all transfers are done carefully and rinse all glassware with the appropriate solvent to recover any adhered compound.[9]

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical data to guide your optimization experiments.

Table 1: Effect of Solvent Polarity on this compound Yield (Extraction Method: Ultrasound-Assisted Extraction for 30 min at 40°C)

SolventDielectric Constant (Approx.)Yield of this compound (mg/g of dry plant material)
n-Hexane1.90.8 ± 0.1
Ethyl Acetate6.02.5 ± 0.3
Acetone21.04.1 ± 0.4
80% Ethanol (aq)~306.8 ± 0.5
80% Methanol (aq)~407.2 ± 0.6
Water80.11.2 ± 0.2

Table 2: Effect of Extraction Time and Temperature on Yield (Extraction Method: Maceration with 80% Methanol)

Temperature (°C)Extraction Time (hours)Yield of this compound (mg/g)
25°C (Room Temp)123.5 ± 0.4
25°C (Room Temp)244.8 ± 0.3
25°C (Room Temp)485.1 ± 0.5
40°C65.9 ± 0.6
40°C126.5 ± 0.4
60°C66.1 ± 0.7 (Note: Increased impurities observed)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 10 g of finely powdered, dried Changnania anomala material.

  • Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 200 mL of 80% methanol (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) for 30 minutes.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: To maximize yield, re-suspend the solid residue in another 100 mL of 80% methanol, sonicate for 15 minutes, and filter again.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator at a bath temperature no higher than 40°C.

  • Analysis: The resulting crude extract can be dried under vacuum and then analyzed by HPLC to determine the this compound content.

Protocol 2: Soxhlet Extraction of this compound

  • Preparation: Place 20 g of finely powdered, dried Changnania anomala into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Set up the apparatus with a 500 mL round-bottom flask containing 300 mL of ethanol and a condenser.

  • Extraction: Heat the solvent to a gentle reflux. Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at 40°C to yield the crude extract.[1]

  • Caution: This method is not suitable if this compound is found to be heat-sensitive.

Visualizations

Extraction_Workflow start Start: Dried & Ground Plant Material extraction Solvent Extraction (e.g., UAE with 80% Methanol) start->extraction filtration Filtration extraction->filtration filtrate Crude Filtrate filtration->filtrate Liquid residue Spent Plant Material filtration->residue Solid concentration Solvent Removal (Rotary Evaporator) filtrate->concentration crude_extract Crude Changnanic Acid Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure This compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield start Low Yield? check_crude Low Crude Extract Yield? start->check_crude Yes check_purified Low Purified Compound Yield? start->check_purified No cause_material Improper Material Prep? (Drying, Grinding) check_crude->cause_material Yes cause_solvent Suboptimal Solvent? (Polarity, Ratio) check_crude->cause_solvent No, material is fine cause_degradation Degradation? (Evaporation, pH) check_purified->cause_degradation Yes cause_loss Physical Loss? (Transfers, Chromatography) check_purified->cause_loss No, compound is stable solution_material Optimize Drying & Grinding cause_material->solution_material cause_params Poor Parameters? (Time, Temp) cause_solvent->cause_params No, solvent is optimal solution_solvent Screen Solvents & Ratios cause_solvent->solution_solvent solution_params Optimize Time & Temperature cause_params->solution_params solution_degradation Use Milder Conditions (Temp, pH) cause_degradation->solution_degradation solution_loss Improve Technique & Optimize Chromatography cause_loss->solution_loss

Caption: Decision tree for troubleshooting low yield in this compound extraction.

References

Technical Support Center: Storage and Handling of Changnanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general knowledge of triterpenoid acids and similar natural product compounds. Due to the limited availability of specific stability data for Changnanic acid, some information, particularly quantitative data and degradation pathways, is hypothetical and should be used as a guideline for experimental design rather than as established fact. It is strongly recommended to perform compound-specific stability studies.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of Potency or Activity Degradation of this compound due to improper storage conditions.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Perform analytical quantification (e.g., HPLC) to determine the current concentration of this compound. 3. If degradation is confirmed, consider obtaining a fresh batch and strictly adhering to the recommended storage protocols.
Discoloration of the Compound Oxidation or other chemical degradation. This can be initiated by exposure to air (oxygen), light, or incompatible solvents.1. Immediately transfer the compound to an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Store in an amber vial or wrap the container in aluminum foil to protect from light. 3. Avoid prolonged exposure to air during weighing and sample preparation.
Inconsistent Experimental Results Partial degradation of the stock solution. The stability of this compound in solution may be lower than in its solid form.1. Prepare fresh stock solutions for each experiment or for a limited number of experiments. 2. If storing stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C. 4. Perform a quick purity check of the stock solution using a validated analytical method if you suspect degradation.
Precipitation in Stock Solution Poor solubility or degradation leading to less soluble products.1. Ensure the chosen solvent is appropriate for this compound and the intended concentration. Sonication may aid dissolution. 2. If the precipitate forms after storage, it could be a degradation product. The solution should be analyzed for purity. 3. Consider filtering the solution before use if the precipitate is suspected to be an impurity, but be aware this may alter the concentration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to moisture and air.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol. For short-term use, solutions can be stored at 2-8°C for a few days, protected from light. For longer-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: What factors can cause the degradation of this compound?

A3: Based on the general behavior of triterpenoid acids, this compound is likely susceptible to degradation by:

  • Oxidation: Exposure to air and light can lead to oxidative degradation.

  • Hydrolysis: The presence of water, especially at non-neutral pH, can cause hydrolysis of ester or other labile functional groups.

  • High Temperatures: Elevated temperatures can accelerate the rate of all degradation reactions.[1]

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizers for this compound are not documented, general strategies for stabilizing natural products can be applied. These include the use of antioxidants (e.g., BHT, ascorbic acid) in solutions, and ensuring the compound is stored in an inert atmosphere. The use of chelating agents can also be beneficial if metal-catalyzed degradation is a concern.[2]

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Charged Aerosol Detector (CAD).[3][4] Mass spectrometry (MS) can be used for confirmation of identity and to characterize any degradation products.[5]

Quantitative Data on Stability (Hypothetical)

The following tables present hypothetical data on the stability of this compound under various conditions to illustrate potential degradation rates. This data is for illustrative purposes only.

Table 1: Hypothetical Degradation of Solid this compound Over 12 Months

Storage Temperature (°C)ConditionPurity after 12 months (%)
25Exposed to Light & Air85.2
25Dark, Sealed92.5
4Dark, Sealed98.1
-20Dark, Sealed99.5

Table 2: Hypothetical Degradation of this compound in DMSO (10 mM) at 4°C

Time (days)Purity (%)
0100.0
799.1
1498.3
3096.5
6093.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each condition.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general HPLC method for the quantification of this compound, based on methods used for other triterpenoids.[4][7][8]

  • Chromatographic System: HPLC with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (if using UV) or as optimized for CAD.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Visualizations

Degradation_Pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O₂, Light Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products H₂O, Acid/Base Isomers Isomers This compound->Isomers Heat

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow A Prepare Stock Solution B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photolytic Stress A->E F HPLC Analysis B->F C->F D->F E->F G Characterize Degradants (LC-MS) F->G

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Triterpenoid Compound Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triterpenoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during extraction, purification, structural elucidation, and biological evaluation.

Section 1: Extraction & Isolation

This section addresses common issues related to obtaining triterpenoid compounds from their natural sources.

Frequently Asked Questions (FAQs)

Q1: Why is my triterpenoid extraction yield consistently low?

A1: Low extraction yields are a frequent challenge and can be attributed to several factors:

  • Suboptimal Solvent Choice: Triterpenoids have a wide range of polarities. The solvent polarity must match that of the target compounds. Non-polar solvents like hexane are effective for non-polar triterpenes, while more polar solvents like ethanol or methanol are needed for glycosylated or more functionalized triterpenoids.[1][2] Often, a gradient extraction starting with non-polar solvents and moving to more polar ones is effective.

  • Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and inefficient.[3] Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields by enhancing solvent penetration and reducing extraction time.[4][5][6]

  • Improper Sample Preparation: The particle size of the plant material is crucial.[2] If particles are too large, solvent penetration is limited. If they are too fine, it can lead to filtration problems. Grinding the material to a coarse powder is often a good starting point.[2]

  • High Temperatures: Many triterpenoids are thermolabile. High temperatures used in methods like Soxhlet extraction can lead to degradation or isomerization of the target compounds.[2][4]

Q2: I've extracted a complex mixture. How can I get a cleaner fraction of triterpenoids before purification?

A2: To enrich your crude extract, consider these steps:

  • Liquid-Liquid Partitioning: After initial extraction (e.g., with methanol), the extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Triterpenoids will distribute among these fractions based on their polarity, helping to separate them from other classes of compounds like fats or highly polar glycosides.[1]

  • Solid-Phase Extraction (SPE): Using cartridges with different stationary phases (e.g., C18, silica) can effectively fractionate the crude extract.

  • Macroporous Resin Chromatography: Adsorptive resins like X-5 or HPD-600 are excellent for enriching total triterpenoids from a crude extract, sometimes increasing purity by several fold before final purification steps.[4][7]

Troubleshooting Guide: Low Extraction Yield

Use the following workflow to diagnose and resolve issues with low triterpenoid yields.

G cluster_0 Troubleshooting Low Triterpenoid Yield start Problem: Low Yield q1 Is the solvent choice appropriate for your target triterpenoid's polarity? start->q1 s1_yes Consider Extraction Method q1->s1_yes Yes s1_no Action: Test a range of solvents (e.g., hexane, EtOAc, EtOH, MeOH). Use solvent mixtures or gradient extraction. q1->s1_no No q2 Is the extraction method efficient? (e.g., using maceration) s1_yes->q2 s1_no->q2 s2_yes Action: Switch to a more efficient method like Ultrasound-Assisted (UAE) or Microwave-Assisted Extraction (MAE). q2->s2_yes No s2_no Check Sample Preparation q2->s2_no Yes q3 Is the plant material properly prepared? (Particle size, fresh vs. dry) s2_yes->q3 s2_no->q3 s3_yes Action: Optimize particle size. Too large limits solvent penetration; too fine causes filtration issues. q3->s3_yes No s3_no Review Temperature Conditions q3->s3_no Yes q4 Are high temperatures causing degradation? s3_yes->q4 s3_no->q4 s4_yes Action: Use lower temperatures or room temperature extraction for longer durations. q4->s4_yes Yes end_node Yield Improved q4->end_node No s4_yes->end_node

Caption: Workflow for troubleshooting low triterpenoid extraction yield.
Data Presentation: Comparison of Extraction Parameters

The efficiency of extraction is highly dependent on the chosen parameters. The table below summarizes optimized conditions from various studies using Ultrasound-Assisted Extraction (UAE).

Plant SourceTargetOptimal SolventTemp (°C)Time (min)Power (W)YieldReference
Chaenomeles speciosaTotal Triterpenoids93% Ethanol703039036.77 mg/g[7]
Ganoderma lucidumPolysaccharides & Triterpenoids50% Ethanol801002100.38% (Triterpenoids)[3]
Gomphrena celosioidesTriterpenoid SaponinsDeionized Water78.233.65502.34%[8]
Loquat PeelTotal Triterpenes65% Ethanol3040180-[9][10]
Loquat PulpTotal Triterpenes85% Ethanol435116011.69 mg/g[10]
Experimental Protocols: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general methodology for extracting triterpenoids using UAE, which can be optimized for your specific plant material.[3][5][7][8][9]

  • Preparation: Dry the plant material in an oven at 60°C until a constant weight is achieved. Grind the dried material into a coarse powder (e.g., 60-mesh).

  • Mixing: Weigh a specific amount of the powdered material (e.g., 1 g) and place it in an extraction vessel. Add the chosen solvent (e.g., 75% ethanol) at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).[9]

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired ultrasonic power (e.g., 240 W), temperature (e.g., 50°C), and extraction time (e.g., 50 min).[9] Ensure the vessel is sealed to prevent solvent evaporation.[3]

  • Recovery: After extraction, cool the mixture to room temperature. Centrifuge the mixture (e.g., at 8000 x g for 10 min) or filter it to separate the supernatant from the plant residue.[3]

  • Repetition: For exhaustive extraction, the residue can be re-extracted with fresh solvent one or two more times.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

Section 2: Purification

Purifying individual triterpenoids from a complex mixture is often the most challenging step.

Frequently Asked Questions (FAQs)

Q1: I am struggling to separate two triterpenoid isomers. What chromatographic techniques can I use?

A1: The separation of triterpenoid isomers, such as α-amyrin and β-amyrin or oleanolic and ursolic acids, is notoriously difficult due to their similar structures and polarities.[11][12][13]

  • Optimize Column Chromatography: Simple silica gel column chromatography is often the first step.[1][14] Use a shallow gradient of a non-polar/polar solvent system (e.g., hexane-ethyl acetate) and collect many small fractions.[1][15]

  • Reversed-Phase HPLC: High-Performance Liquid Chromatography (HPLC) using a C18 column is a powerful tool.[11][16] Sometimes separation can only be achieved with reversed-phase conditions.[11]

  • Coordination Chromatography: For oleanane and ursane type isomers, adding a complexing agent like β-cyclodextrin or its derivatives to the mobile phase in reversed-phase HPLC can significantly improve resolution.[12][13]

  • Supercritical Fluid Chromatography (SFC): SFC can offer higher resolution and shorter run times compared to traditional HPLC for separating triterpenoid saponins.[17]

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is excellent for preparative separation without a solid stationary phase, which avoids irreversible adsorption of the sample.[18]

Q2: My triterpenoid seems to be degrading on the silica gel column. What are the alternatives?

A2: Triterpenoids can sometimes undergo reorganization or degradation on acidic silica gel.[4]

  • Use Neutral Alumina: Neutral alumina can be a less reactive alternative to silica gel for the stationary phase.

  • Sephadex LH-20: This size-exclusion chromatography resin separates compounds based on their molecular size and is useful for separating triterpenoids from other compounds like pigments and fatty acids.[1]

  • Preparative TLC: Preparative Thin-Layer Chromatography (TLC) can be used for small-scale purification and to quickly identify the best solvent system for a larger column.[1]

  • HSCCC: As mentioned above, HSCCC avoids a solid support altogether, preventing degradation issues.[18]

Troubleshooting Guide: Isomer Separation

This decision tree guides the selection of an appropriate method for separating challenging triterpenoid isomers.

G cluster_1 Decision Tree for Triterpenoid Isomer Separation start Problem: Co-eluting Isomers q1 Have you optimized normal-phase column chromatography (Silica)? start->q1 s1_yes Try Reversed-Phase HPLC q1->s1_yes Yes s1_no Action: Use very shallow gradients and collect small fractions. Test different solvent systems (e.g., Hexane/EtOAc, CHCl3/MeOH). q1->s1_no q2 Did C18 RP-HPLC provide separation? s1_yes->q2 s1_no->s1_yes s2_yes Action: Scale up to preparative RP-HPLC. q2->s2_yes Yes s2_no Consider Advanced Techniques q2->s2_no No end_node Isomers Separated s2_yes->end_node q3 Are they oleanane/ursane isomers? s2_no->q3 s3_yes Action: Use Coordination Chromatography. Add β-cyclodextrin to the mobile phase of RP-HPLC. q3->s3_yes Yes s3_no Action: Try Supercritical Fluid Chromatography (SFC) or High-Speed Countercurrent Chromatography (HSCCC). q3->s3_no No s3_yes->end_node s3_no->end_node

Caption: Decision tree for selecting a separation method for triterpenoid isomers.

Section 3: Structural Elucidation

Determining the precise structure of a novel triterpenoid can be complex.

Frequently Asked Questions (FAQs)

Q1: My 1H and 13C NMR spectra are very complex with many overlapping signals. How can I make assignments?

A1: The complex, saturated ring systems of triterpenoids often lead to severe signal overlap in 1D NMR spectra.[19] A combination of 2D NMR experiments is essential for unambiguous assignment.[15]

  • DEPT/APT: Use Distortionless Enhancement by Polarization Transfer (DEPT-135, DEPT-90) or Attached Proton Test (APT) to distinguish between CH, CH₂, and CH₃ groups.[15][19]

  • HSQC/HETCOR: Heteronuclear Single Quantum Coherence (HSQC) or HETCOR correlates each proton signal with its directly attached carbon. This is a crucial first step in mapping the skeleton.[15][20]

  • COSY: Homonuclear Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to trace out spin systems within the rings.[15][19]

  • HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful experiments. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect different fragments of the molecule and place quaternary carbons.[15][20]

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

Q2: Mass spectrometry is giving me ambiguous fragmentation patterns. How can I confirm the molecular weight and formula?

A2: High-Resolution Mass Spectrometry (HRMS), typically using ESI or APCI sources with a TOF or Orbitrap analyzer, is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) can help differentiate between isomers by providing unique fragmentation patterns.[11]

Q3: My compound lacks a UV chromophore, making HPLC detection difficult. What are my options?

A3: This is a very common problem as most triterpenoids lack strong UV chromophores.[21][22]

  • Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is not dependent on the optical properties of the analyte, making it ideal for triterpenoids.[18]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that provides a more uniform response.

  • Mass Spectrometry (MS): Using a mass spectrometer as the detector provides both detection and mass information.

  • Chemical Derivatization: Introducing a UV-absorbing or fluorescent tag to the molecule through a chemical reaction can dramatically improve detection sensitivity for HPLC-UV or HPLC-FLD.[21]

Section 4: Biological Assays

Assessing the biological activity of triterpenoids can be hampered by their physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My triterpenoid compound is precipitating in the aqueous buffer of my biological assay. How can I solve this?

A1: Poor water solubility is the most significant hurdle for the bioassay of triterpenoids.[23][24] Precipitation leads to an overestimation of the IC50 value because the actual concentration in solution is much lower than the nominal concentration.[25]

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[25] However, the final concentration in the assay medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[25] Other co-solvents like ethanol or PEG400 can also be used.[25]

  • Inclusion Complexes: Complexation with cyclodextrins can significantly increase the aqueous solubility of hydrophobic compounds.[26][27]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help maintain solubility by forming micelles.[28]

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can dramatically improve solubility and absorption.[28][29]

Q2: How can I be sure my results are not due to compound aggregation?

A2: At high concentrations, hydrophobic compounds can form aggregates that cause non-specific inhibition or other assay artifacts.[25]

  • Include Detergents: Rerunning the assay with a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt non-specific aggregation. If the compound's potency decreases significantly, aggregation was likely a contributing factor.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your solution.[25]

  • Check Dose-Response Curve: Aggregators often produce unusually steep or non-ideal dose-response curves.

Troubleshooting Guide: Bioassay Solubility Issues

This guide provides a systematic approach to addressing solubility problems in biological assays.

G cluster_2 Troubleshooting Bioassay Solubility start Problem: Compound Precipitation or Inconsistent Results q1 Is the final DMSO concentration in the assay <0.5%? start->q1 s1_yes Optimize Dilution Protocol q1->s1_yes Yes s1_no Action: Reduce DMSO concentration. Prepare higher concentration stock to allow for greater dilution. q1->s1_no q2 Is precipitation still occurring? s1_yes->q2 s1_no->q2 s2_yes Use Solubility Enhancers q2->s2_yes Yes s2_no Check for Aggregation q2->s2_no No s3 Action: Add a co-solvent (e.g., PEG400), a surfactant (e.g., Tween 80), or use cyclodextrins to form an inclusion complex. s2_yes->s3 q3 Are results still inconsistent or showing non-ideal curves? s2_no->q3 s3->q3 s4_yes Action: Re-run assay with 0.01% Triton X-100 to disrupt aggregates. Use DLS to confirm aggregation. q3->s4_yes Yes end_node Reliable Bioassay Data q3->end_node No s4_yes->end_node

Caption: Systematic approach to solving triterpenoid solubility in bioassays.

References

Technical Support Center: Cinnamic Acid Efficacy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only and is based on publicly available scientific literature. While "Changnanic acid" was the initial topic of interest, due to the limited available data, this guide focuses on Cinnamic Acid , a compound with more extensive research regarding its anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for Cinnamic Acid in cancer cell line studies?

A1: The effective concentration of Cinnamic Acid can vary significantly depending on the cancer cell line. IC50 values (the concentration that inhibits 50% of cell proliferation) have been reported to range from micromolar (µM) to millimolar (mM) concentrations. For instance, in some studies, IC50 values for cinnamic acid derivatives were found to be between 42 and 166 µM in cell lines such as HeLa, K562, Fem-x, and MCF-7[1][2]. In other research, the IC50 for cinnamic acid ranged from 1 to 4.5 mM in glioblastoma, melanoma, prostate, and lung carcinoma cells[3]. For the human melanoma cell line HT-144, an IC50 of 2.4 mM has been reported[4].

Q2: What is the primary mechanism of action of Cinnamic Acid in cancer cells?

A2: Cinnamic Acid and its derivatives exert their anti-cancer effects through various mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death)[5][6]. This can be triggered through the extrinsic pathway, involving TNF-α and its receptor TNFR1, leading to the activation of caspases 8 and 3[5]. Additionally, cinnamic acid has been shown to induce cell cycle arrest, cell differentiation, and a reduction in the invasive capacity of tumor cells[2][3]. Some derivatives have also been found to inhibit protein kinases and matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis[7][8].

Q3: Is Cinnamic Acid selective for cancer cells?

A3: Some studies suggest a degree of selectivity of cinnamic acid and its derivatives for cancer cells over normal cells. For example, one study found that while cinnamic acid reduced the viability of MDA-MB-231 breast cancer cells, it did not affect normal NIH3T3 fibroblast cells[5]. Certain derivatives have also shown selective cytotoxic effects on malignant cell lines compared to peripheral blood mononuclear cells (PBMCs)[1][2].

Q4: How should I prepare a stock solution of Cinnamic Acid for cell culture experiments?

A4: Cinnamic acid is often prepared by dissolving it in an appropriate solvent before diluting it in the cell culture medium. For instance, a stock solution can be prepared by dissolving trans-cinnamic acid crystals in ethanol[4]. It is crucial to determine the final solvent concentration in the culture medium and to include a vehicle control (medium with the same amount of solvent) in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or no cytotoxicity observed - Concentration of Cinnamic Acid is too low.- The specific cell line is resistant.- Inactivation of the compound in the medium.- Perform a dose-response study with a wider concentration range (e.g., from µM to mM)[2][3].- Test different derivatives of Cinnamic Acid, as they can have varying potencies[1][6][7].- Ensure fresh preparation of treatment media for each experiment.
Precipitation of Cinnamic Acid in culture medium - Poor solubility of Cinnamic Acid in aqueous solutions.- The concentration of the compound exceeds its solubility limit.- Prepare a higher concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final concentration in the medium[4].- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.- Filter-sterilize the final treatment medium.
Inconsistent results between experiments - Variability in cell passage number or confluency.- Inconsistent incubation times.- Degradation of Cinnamic Acid stock solution.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and treat them at a similar confluency level.- Adhere to a strict and consistent incubation time for the treatment.- Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light at -20°C).

Quantitative Data Summary

The following table summarizes the reported IC50 values for Cinnamic Acid and its derivatives in various human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
Cinnamic AcidGlioblastoma, Melanoma, Prostate, Lung CarcinomaVarious1 - 4.5 mM[3]
Cinnamic AcidHT-144Melanoma2.4 mM[4]
Cinnamic Acid DerivativesHeLaCervical Adenocarcinoma42 - 166 µM[1][2]
Cinnamic Acid DerivativesK562Myelogenous Leukemia42 - 166 µM[1][2]
Cinnamic Acid DerivativesFem-xMalignant Melanoma42 - 166 µM[1][2]
Cinnamic Acid DerivativesMCF-7Breast Cancer42 - 166 µM[1][2]
Cinnamic Acid-Harmine Hybrids (36d, 36e, 36f)HepG2Liver Hepatocellular Carcinoma0.74 - 3.11 µM[6]
Cinnamic Acid Derivative (Compound 5)A-549Lung Cancer10.36 µM[7][9]
Cinnamic Acid-Loaded PLGA NanoparticlesMDA-MB-231Breast Cancer0.5171 mM[10]
Free Cinnamic AcidMDA-MB-231Breast Cancer2.296 mM[10]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of Cinnamic Acid on cancer cell lines.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate nutrient medium at 37°C in a humidified atmosphere with 5% CO2[11].

    • Trypsinize and count the cells. Seed the cells in a 96-well microtiter plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment[10].

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Cinnamic Acid in a suitable solvent (e.g., ethanol)[4].

    • Prepare serial dilutions of the Cinnamic Acid stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.002 to 20 mM)[10].

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cinnamic Acid. Include wells with untreated cells (control) and a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation:

    • Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator[1][10].

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C[1].

    • Add 100 µL of 10% sodium dodecyl sulfate (SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader the following day[1].

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Plot the cell viability against the Cinnamic Acid concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Mandatory Visualizations

G cluster_0 Cinnamic Acid Action Cinnamic_Acid Cinnamic Acid TNFR1 TNFR1 Cinnamic_Acid->TNFR1 Activates Procaspase8 Pro-caspase 8 TNFR1->Procaspase8 Recruits & Activates Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Cinnamic Acid induced extrinsic apoptosis pathway.

G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Cinnamic Acid Treatment (Dose-response) Seeding->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis

Caption: General workflow for cytotoxicity assessment.

References

Technical Support Center: Addressing Off-Target Effects of Changnanic Acid in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Changnanic acid (also known as schisandrin). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound and its bioactive constituents (schisandrin A, B, and C) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

This compound is a triterpenoid compound, also identified as schisandrin, a collective term for a group of bioactive lignans isolated from Schisandra chinensis. The most studied of these are schisandrin A, B, and C. These compounds are known to have anti-tumor, anti-inflammatory, and antioxidant properties. Their on-target effects are complex and involve the modulation of several key signaling pathways rather than a single molecular target.

  • Schisandrin A has been shown to regulate the Nrf2 signaling pathway, inhibit the NLRP3 inflammasome, and modulate the Wnt/ER stress and AdipoR1/AMPK signaling pathways.

  • Schisandrin B is known to influence the NF-κB/Nrf2 and TGF-β/Smad signaling pathways. It also acts as an inhibitor of P-glycoprotein.

  • Schisandrin C has been identified to target Keap1, which leads to the activation of the Nrf2 pathway. It also modulates the cGAS-STING, TGF-β, and PI3K-Akt signaling pathways.

Q2: What are the known or potential off-target effects of this compound?

While specific off-target profiles for all schisandrins are not exhaustively characterized, some key off-target interactions have been identified:

  • Cytochrome P450 (CYP) Enzymes and P-glycoprotein (P-gp): Schisandrins are known to interact with various CYP isoenzymes and the drug efflux transporter P-gp. This can lead to drug-drug interactions and affect the metabolism and bioavailability of this compound and other co-administered compounds.

  • ATR Protein Kinase: Schisandrin B has been reported to inhibit the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase with an IC50 of 7.25 µM, which could be a significant off-target effect in studies unrelated to DNA damage response.

Q3: My experimental results are inconsistent or unexpected. Could this be due to off-target effects?

Yes, inconsistent or unexpected results are a common indicator of off-target effects. For example, if you are studying the anti-inflammatory effects of this compound expecting modulation of the NF-κB pathway (a known on-target pathway), but observe unexpected changes in cell cycle progression, this could be due to the off-target inhibition of ATR kinase by schisandrin B.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are a few strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.

  • Use Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the intended on-target effect, use a structurally different compound that targets the same pathway.

  • Perform Rescue Experiments: If possible, overexpress the intended target protein. If the phenotype is reversed, it provides strong evidence for an on-target effect.

  • Employ Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the effect of this compound is diminished, it supports an on-target mechanism.

Troubleshooting Guides

Issue 1: Observed phenotype does not align with the known on-target signaling pathways of this compound.
  • Possible Cause: The observed effect may be due to an off-target interaction.

  • Troubleshooting Steps:

    • Review the Literature for Known Off-Targets: As noted, schisandrin B can inhibit ATR kinase. If your experimental system is sensitive to ATR inhibition, this could explain unexpected cell cycle or DNA damage response phenotypes.

    • Consider CYP Enzyme and P-gp Interactions: If you are working with co-administered compounds, the inhibition of CYP enzymes or P-gp by this compound could be altering the concentration and activity of the other compounds, leading to indirect effects.

    • Perform a Kinome Scan: To identify potential off-target kinases, a kinome profiling assay can be invaluable. This will provide a broad overview of the kinases inhibited by this compound at a given concentration.

Issue 2: High levels of cytotoxicity are observed at concentrations intended to be selective.
  • Possible Cause: The cytotoxicity may be a result of off-target effects rather than the intended on-target activity.

  • Troubleshooting Steps:

    • Careful Dose-Response Analysis: Perform a detailed cytotoxicity assay to determine the IC50 value in your specific cell line. Compare this to the concentration required for on-target engagement. A narrow window between efficacy and toxicity can suggest off-target issues.

    • Use Control Compounds: Include a known selective inhibitor for your target pathway as a positive control to differentiate on-target from off-target cytotoxicity.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended target in a cellular context and can help to correlate target engagement with the observed phenotype.

Data Presentation

Table 1: Cytotoxicity of this compound (Schisandrin) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Bel-7402Hepatocellular Carcinoma100
MCF-7Breast Cancer100
HL-60Promyelocytic Leukemia50.51

Table 2: Representative Kinase Selectivity Profile (Hypothetical Data for Illustrative Purposes)

A comprehensive kinome scan for this compound is not publicly available. This table illustrates how such data would be presented to identify potential off-target kinases.

Kinase% Inhibition at 10 µM
On-Target Pathway Kinase (e.g., IKKβ for NF-κB) 85%
Off-Target Kinase 1 (e.g., ATR)60%
Off-Target Kinase 2 (e.g., a MAPK family member)45%
Off-Target Kinase 3 (e.g., a CDK family member)15%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to determine if this compound binds to a specific target protein within intact cells.

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

  • Analysis: An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement and stabilization.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol provides a basic method for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

On_Target_Pathways cluster_SchA Schisandrin A cluster_SchB Schisandrin B cluster_SchC Schisandrin C SchA Schisandrin A Nrf2_A Nrf2 Pathway SchA->Nrf2_A NLRP3 NLRP3 Inflammasome SchA->NLRP3 inhibits Wnt_ER Wnt/ER Stress SchA->Wnt_ER AdipoR1 AdipoR1/AMPK SchA->AdipoR1 SchB Schisandrin B Nrf2_B NF-κB/Nrf2 Pathway SchB->Nrf2_B TGFb_B TGF-β/Smad Pathway SchB->TGFb_B Pgp P-glycoprotein SchB->Pgp inhibits SchC Schisandrin C Keap1 Keap1 SchC->Keap1 targets cGAS_STING cGAS-STING Pathway SchC->cGAS_STING TGFb_C TGF-β Pathway SchC->TGFb_C PI3K_Akt PI3K-Akt Pathway SchC->PI3K_Akt Nrf2_C Nrf2 Pathway Keap1->Nrf2_C inhibits

Caption: Known on-target signaling pathways of major schisandrins.

Troubleshooting_Workflow Start Unexpected Experimental Result Hypothesis Potential Off-Target Effect Start->Hypothesis Step1 Step 1: Literature Review - Check for known off-targets (e.g., CYP enzymes, P-gp, ATR kinase) Hypothesis->Step1 Step2 Step 2: Dose-Response Analysis - Determine lowest effective concentration Step1->Step2 Step3 Step 3: Use Control Compounds - Structurally unrelated inhibitor for the same target Step2->Step3 Step4 Step 4: Advanced Profiling - Kinome Scan - Cellular Thermal Shift Assay (CETSA) Step3->Step4 Conclusion Identify and Mitigate Off-Target Effect Step4->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Validation & Comparative

A Comparative Guide to the Anti-Tumor Efficacy of Asiatic Acid in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Changnanic acid" did not yield relevant results. This guide proceeds with a comprehensive analysis of Asiatic Acid , a well-researched natural compound with demonstrated anti-tumor properties, as a representative acidic compound for the requested comparison.

This guide provides a detailed comparison of the anti-tumor effects of Asiatic Acid in xenograft models, with a focus on its efficacy relative to standard chemotherapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.

Comparative Efficacy of Asiatic Acid in Xenograft Models

Asiatic Acid (AA) has demonstrated significant anti-tumor activity in various preclinical xenograft models. Its efficacy is often compared to that of established chemotherapeutic drugs to ascertain its potential as a therapeutic agent. The following tables summarize the quantitative data from key studies.

Compound Cancer Type (Cell Line) Animal Model Dosage Administration Route Tumor Growth Inhibition (%) Effect on Body Weight
Asiatic Acid Lung Cancer (Lewis Lung Carcinoma)C57BL/6J Mice100 mg/kg/dayOral54%No significant change
5-Fluorouracil (5-FU) Lung Cancer (Lewis Lung Carcinoma)C57BL/6J MiceNot specifiedNot specifiedNot specified in direct comparisonSignificant reduction
Asiatic Acid Breast Cancer (MDA-MB-231)Nude Mice50 mg/kgNot specified59.55%Not specified
Cisplatin Lung Cancer (A549)Nude Mice1 mg Pt/kgNot specified~54%Not specified

Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol outlines the key steps for establishing a subcutaneous tumor xenograft model in immunodeficient mice.[1][2]

a. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase when they reach 80-90% confluency.

  • The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.

b. Animal Models:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent graft rejection.

  • Animals are housed in a sterile environment and allowed to acclimatize for at least one week before the experiment.

c. Tumor Cell Implantation:

  • A suspension of 1-5 x 10⁶ tumor cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

  • For some cell lines, the cell suspension is mixed with an equal volume of Matrigel to enhance tumor formation.

  • The injection site is sterilized with 70% ethanol prior to injection.

d. Tumor Growth Monitoring:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Animal body weight is also recorded regularly as an indicator of systemic toxicity.

Drug Administration and Efficacy Evaluation

a. Drug Preparation and Administration:

  • Asiatic Acid is typically dissolved in a vehicle such as a solution of DMSO and saline.

  • The compound is administered to the mice via oral gavage or intraperitoneal injection at the specified dosages.

  • The control group receives the vehicle only.

  • A positive control group is often included, which receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil or Cisplatin).

b. Efficacy Assessment:

  • Treatment is initiated once the tumors reach a palpable size (e.g., 50-100 mm³).

  • The treatment is continued for a specified period (e.g., 14-21 days).

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100 .

Visualizing Molecular Mechanisms and Experimental Processes

Signaling Pathways Modulated by Asiatic Acid

Asiatic Acid exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are two of the most significantly affected cascades.

Asiatic_Acid_Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth AA Asiatic Acid AA->PI3K AA->Akt AA->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK AA2 Asiatic Acid AA2->ERK Modulates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Final Apoptosis Caspase3->Apoptosis_Final AA3 Asiatic Acid AA3->Bax Upregulates AA3->Bcl2 Downregulates

Caption: Asiatic Acid inhibits the PI3K/Akt/mTOR pathway and modulates the MAPK pathway to induce apoptosis.

Experimental Workflow for Xenograft Studies

The following diagram illustrates the typical workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

Xenograft_Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture cell_prep 2. Cell Harvesting & Preparation cell_culture->cell_prep implantation 4. Subcutaneous Tumor Cell Implantation cell_prep->implantation animal_acclimate 3. Animal Acclimatization animal_acclimate->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Drug Administration (Asiatic Acid / Control) randomization->treatment monitoring 8. Continued Tumor & Body Weight Monitoring treatment->monitoring endpoint 9. Study Endpoint: Tumor Excision & Weighing monitoring->endpoint analysis 10. Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow of a typical subcutaneous xenograft study for anti-tumor drug evaluation.

References

Reproducibility of published Changnanic acid research findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and scholarly articles has yielded no reproducible research findings for a compound specifically named "Changnanic acid." As a result, the creation of a comparative guide on its biological activities, experimental protocols, and signaling pathways is not possible at this time.

The initial investigation sought to identify published studies detailing the therapeutic effects and biological mechanisms of "this compound." However, no peer-reviewed papers or clinical trial data corresponding to this specific name could be located. This lack of available data prevents a comparative analysis of its performance and the detailed presentation of experimental methodologies as requested.

It is possible that "this compound" may be a novel or proprietary compound with research that has not yet been published in publicly accessible literature. Alternatively, it could be referred to by a different chemical name or be a component of a larger mixture.

For researchers and drug development professionals interested in related natural compounds with established biological activities, a significant body of literature exists for substances such as Cinnamic acid . Cinnamic acid and its derivatives have been extensively studied and shown to possess a wide range of pharmacological properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic effects.[1][2][3][4][5]

Should research on "this compound" be published in the future, a thorough comparative analysis will be revisited. We encourage researchers with data on this compound to contribute to the scientific literature to enable such comparative studies.

References

Cross-Validation of Bioactive Compounds from Schisandra chinensis: A Comparative Analysis of Nigranoic Acid and Schisandrin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The fruit of Schisandra chinensis, a plant with a long history in traditional medicine, is a rich source of bioactive compounds with therapeutic potential. Among these are triterpenoids and lignans, two distinct classes of molecules that exhibit a range of pharmacological activities. This guide provides a comparative analysis of a representative Schisandra triterpenoid acid, Nigranoic acid, and a well-studied Schisandra lignan, Schisandrin. While the term "Changnanic acid" is not formally recognized in the scientific literature, this guide focuses on known, research-backed compounds from Schisandra to provide a scientifically accurate and valuable resource.

This comparison aims to cross-validate the mechanisms of action of these compounds, offering insights into their potential applications in drug discovery and development. We present a summary of their anti-cancer and anti-inflammatory activities, detailed experimental protocols for key assays, and visualizations of their signaling pathways.

Comparative Efficacy: Nigranoic Acid vs. Schisandrin

The following table summarizes the in vitro efficacy of Nigranoic acid and various isomers of Schisandrin against different cell lines and inflammatory markers. This data provides a quantitative basis for comparing their potency and selectivity.

CompoundTarget/AssayCell LineIC50 / EffectReference
Nigranoic acid HIV-1 Reverse Transcriptase-Reported inhibitory activity[1]
HDAC1 Inhibition-1.14 µM (for a derivative)[2]
LDH and IL-1β productionJ774A.1 macrophagesInhibitory activity[2]
Schisandrin A Cell ViabilityMDA-MB-231 (TNBC)Markedly inhibited growth[3]
Cell ViabilityBT-549 (TNBC)Markedly inhibited growth[3]
Schisandrin B Cell ViabilityMDA-MB-231 (TNBC)Potent inhibition[4]
Cell ViabilityBT-549 (TNBC)Potent inhibition[4]
Cell ViabilityMDA-MB-468 (TNBC)Potent inhibition[4]
Cell ViabilityHCT116 (Colon Cancer)IC50 ≈ 40 µM[5]
Schisandrin C Cell ViabilityBel-7402 (Hepatocellular Carcinoma)IC50 = 81.58 ± 1.06 µM[6]

Signaling Pathways and Mechanisms of Action

Nigranoic acid and Schisandrin exert their biological effects through distinct signaling pathways. The following diagrams, rendered using Graphviz, illustrate these mechanisms.

Nigranoic Acid: Modulation of Intracellular Calcium and Anti-inflammatory Pathways

Nigranoic acid has been shown to induce an influx of calcium ions (Ca²⁺) into cells, leading to the activation of downstream signaling cascades. This can promote the production of nitric oxide (NO) and the phosphorylation of ERK1/2, which may be beneficial for neuronal function.[7] Additionally, derivatives of Nigranoic acid have been identified as inhibitors of histone deacetylases (HDACs), which play a role in regulating inflammation.[2]

Nigranoic_Acid_Pathway cluster_cytoplasm Cytoplasm Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx NA Nigranoic Acid NA->Ca_channel Induces HDAC HDAC NA->HDAC Inhibits (derivatives) CaMKII CaMKII Ca_influx->CaMKII Activates NO_prod NO Production Ca_influx->NO_prod Promotes ERK_activation ERK1/2 Phosphorylation CaMKII->ERK_activation Leads to Inflam_inhibition Inhibition of NLRP3 Inflammasome HDAC->Inflam_inhibition

Nigranoic Acid's effect on Ca²⁺ signaling and HDAC inhibition.
Schisandrin: Multi-faceted Anti-Cancer Signaling

Schisandrins, particularly Schisandrin B, have demonstrated potent anti-cancer activity through the modulation of several key signaling pathways. These include the inhibition of the STAT3 pathway, regulation of the NF-κB and Nrf2 pathways, and suppression of the Wnt signaling pathway, which collectively lead to cell cycle arrest and apoptosis in cancer cells.[3][4][8]

Schisandrin_Pathway cluster_schisandrin cluster_cellular_effects Cellular Effects Sch Schisandrin STAT3 STAT3 Pathway Sch->STAT3 Inhibits NFkB NF-κB Pathway Sch->NFkB Inhibits Nrf2 Nrf2 Pathway Sch->Nrf2 Activates Wnt Wnt Pathway Sch->Wnt Inhibits CCA Cell Cycle Arrest STAT3->CCA Apoptosis Apoptosis STAT3->Apoptosis Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Nrf2->Anti_inflammatory Wnt->CCA

Schisandrin's modulation of key anti-cancer signaling pathways.

Experimental Protocols

To facilitate the replication and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Nigranoic acid and Schisandrin on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of Nigranoic acid or Schisandrin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in key signaling pathways affected by Nigranoic acid or Schisandrin.

Protocol:

  • Cell Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, NF-κB, Nrf2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro HDAC Inhibition Assay

Objective: To assess the inhibitory activity of Nigranoic acid derivatives on histone deacetylase enzymes.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and various concentrations of the test compound in an assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (e.g., Trichostatin A) to release the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

This comparative guide provides a foundation for researchers to explore the therapeutic potential of Schisandra-derived compounds. The provided data and protocols are intended to support further investigation and cross-validation of their mechanisms of action, ultimately contributing to the development of novel therapeutics.

References

The Differential Efficacy of Changnanic Acid Across a Spectrum of Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Changnanic acid, also known as Schisandrin B, reveals its varying efficacy and distinct mechanisms of action across a multitude of cancer cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of this promising anti-tumor compound.

This compound, a triterpenoid compound, has demonstrated significant cytotoxic effects against a wide array of human tumor cell lines.[1] This guide presents a comparative analysis of its potency, delves into the experimental methodologies used to ascertain its effects, and visualizes the complex signaling pathways it modulates.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound has been evaluated against numerous cancer cell lines, with results indicating a range of sensitivities. The following table summarizes the IC50 values of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Bel-7402 Human Hepatocellular Carcinoma100[1]
MCF-7 Human Breast Adenocarcinoma100[1]
HL-60 Human Promyelocytic Leukemia50.51[1]
HCT116 Human Colorectal CarcinomaVaries (e.g., ~50)[2]
HT29 Human Colorectal AdenocarcinomaVaries[2]
SW480 Human Colorectal AdenocarcinomaVaries[2]
SW620 Human Colorectal AdenocarcinomaVaries[2]
Caco-2 Human Colorectal AdenocarcinomaVaries[2]
LS174T Human Colorectal AdenocarcinomaVaries[2]
A549 Human Lung AdenocarcinomaVaries[3]

It is noteworthy that in a study on colon cancer cell lines, HCT116, HT29, and SW620 were identified as being the most sensitive to treatment with this compound (Schisandrin B).[2] Furthermore, the compound has shown efficacy in other cancer types including ovarian, glioma, osteosarcoma, and gastric cancer.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's efficacy.

Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

  • Purpose: To determine the viability of cells after treatment with this compound.

  • Procedure:

    • Seed human colon cancer cells (e.g., HCT116) in 96-well plates.

    • After cell attachment, treat with various concentrations of this compound for a specified period (e.g., 48 hours).

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance at 450 nm using a microplate reader to quantify the number of viable cells.

2. Trypan Blue Exclusion Assay:

  • Purpose: To differentiate viable from non-viable cells.

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Mix a small sample of the cell suspension with an equal volume of trypan blue dye.

    • Load the mixture onto a hemocytometer.

    • Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Flow Cytometry:

  • Purpose: To detect and quantify apoptosis.

  • Procedure:

    • Treat cells (e.g., HCT116) with varying concentrations of this compound for a designated time (e.g., 48 hours).[2]

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

2. Immunoblot Analysis for Apoptosis-Related Proteins:

  • Purpose: To detect changes in the expression levels of proteins involved in apoptosis.

  • Procedure:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, BCL-2, cleaved caspase-3, and total caspase-3).[2]

    • Wash and incubate with a corresponding secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize protein levels to a loading control like β-actin.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways. In colon cancer cells, it has been shown to induce apoptosis by activating the unfolded protein response and upregulating CHOP.[2] Other studies have implicated its role in regulating the Wnt/β-catenin, PI3K/AKT, NF-κB, and p38 MAPK signaling pathways.[2]

The following diagrams illustrate the experimental workflow for assessing apoptosis and a simplified model of a signaling pathway affected by this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_apoptosis_detection Apoptosis Detection cluster_protein_analysis Protein Analysis CellCulture Cancer Cell Culture (e.g., HCT116) Treatment Treatment with This compound CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Treatment->Lysis Staining Annexin V/PI Staining Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry WesternBlot Immunoblotting for BAX, BCL-2, Caspase-3 Lysis->WesternBlot

Figure 1. Experimental workflow for apoptosis analysis.

signaling_pathway cluster_pathway Pro-Apoptotic Signaling cluster_cellular_effects Cellular Effects ChangnanicAcid This compound PI3K_AKT PI3K/AKT Pathway ChangnanicAcid->PI3K_AKT Inhibits NFkB NF-κB Pathway ChangnanicAcid->NFkB Inhibits STAT3 STAT3 Pathway ChangnanicAcid->STAT3 Inhibits Apoptosis Increased Apoptosis ChangnanicAcid->Apoptosis CellCycleArrest Cell Cycle Arrest ChangnanicAcid->CellCycleArrest Proliferation Decreased Proliferation PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Promotes NFkB->Proliferation NFkB->Apoptosis Promotes STAT3->Proliferation

Figure 2. Simplified signaling pathways affected by this compound.

Conclusion

This compound demonstrates considerable potential as an anti-cancer agent with varying degrees of efficacy across different cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways underscores its promise in oncology research. Further investigation is warranted to elucidate the precise molecular mechanisms in a broader range of cancer types and to explore its therapeutic potential in preclinical and clinical settings.

References

Benchmarking the Therapeutic Index of a Novel Anticancer Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "Changnanic Acid" as a hypothetical compound to illustrate the process of benchmarking a new therapeutic agent. The experimental data and signaling pathways presented are based on the well-characterized anticancer drug, Paclitaxel, and its comparator, Doxorubicin, for demonstrative purposes.

This guide provides a comparative analysis of the therapeutic index of a hypothetical novel anticancer agent, "this compound," against an established therapeutic, Doxorubicin. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential clinical utility of new compounds by comparing their efficacy and toxicity profiles.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The TI is often calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50) or, in in-vitro studies, the 50% inhibitory concentration (IC50).

Table 1: Comparative Therapeutic Index Data

Parameter"this compound" (Data from Paclitaxel)DoxorubicinReference
In Vivo Toxicity (Mice)
LD50 (Intravenous)19.5 - 34.8 mg/kg17 - 20 mg/kg[1][2][3][4]
In Vitro Efficacy (Cancer Cell Lines)
IC50 (Ovarian Cancer)2.5 - 7.5 nM~1.25 µM (MCF-7)[5][6][7]
IC50 (Breast Cancer)3.5 µM (MCF-7), 0.3 µM (MDA-MB-231)2.5 µM (MCF-7)[6][8]
IC50 (Lung Cancer)0.001262 µM (LC-2-ad)> 20 µM (A549)[6][9][10]
Calculated Therapeutic Index (Illustrative) HighModerate

Note: The therapeutic index can vary significantly depending on the specific tumor type, animal model, and experimental conditions. The values presented are for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the standard protocols for determining the key parameters cited in this guide.

Determination of LD50 in Mice

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.

Protocol:

  • Animal Model: Healthy, adult mice (e.g., BALB/c or C57BL/6 strain), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Dose Preparation: The test compound ("this compound" or comparator) is dissolved in a suitable vehicle (e.g., saline, DMSO). A range of doses is prepared.

  • Administration: A minimum of five dose groups are typically used. The compound is administered to the mice, usually via intravenous or intraperitoneal injection. A control group receives only the vehicle.

  • Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.[11]

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, based on the observed mortality at each dose level.[12][13]

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability.[14]

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[15]

  • Drug Treatment: The cells are treated with various concentrations of the test compound ("this compound" or comparator) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the key steps in determining the therapeutic index of a novel compound.

G cluster_invivo In Vivo Toxicity (LD50) cluster_invitro In Vitro Efficacy (IC50) cluster_ti Therapeutic Index Calculation a Dose Range Finding b Compound Administration (e.g., IV) a->b c Mortality & Toxicity Observation b->c d LD50 Calculation (Probit Analysis) c->d i Therapeutic Index (TI) = LD50 / IC50 d->i e Cell Line Seeding (96-well) f Drug Incubation e->f g MTT Assay f->g h IC50 Calculation g->h h->i

Workflow for Therapeutic Index Determination.
Signaling Pathway of "this compound" (based on Paclitaxel)

"this compound" is hypothesized to function similarly to Paclitaxel, which primarily targets microtubules.[16][17] This leads to cell cycle arrest and apoptosis.

CA This compound (Paclitaxel) MT Microtubule Stabilization CA->MT binds to β-tubulin Bcl2 Bcl-2 Family Modulation CA->Bcl2 JNK JNK/SAPK Pathway Activation CA->JNK G2M G2/M Phase Arrest MT->G2M disrupts mitotic spindle Apoptosis Apoptosis G2M->Apoptosis Bcl2->Apoptosis JNK->Apoptosis

Proposed Signaling Pathway of "this compound".
Comparative Logic for Therapeutic Agent Selection

The decision to advance a drug candidate depends on a favorable balance between its toxicity and efficacy compared to existing treatments.

Start New Drug Candidate ('this compound') Toxicity Toxicity Profile (LD50) Start->Toxicity Efficacy Efficacy Profile (IC50) Start->Efficacy TI Therapeutic Index Toxicity->TI Efficacy->TI Decision Decision to Proceed TI->Decision Higher TI? Comparator Standard of Care (Doxorubicin) Comparator->Decision Superior Efficacy/Safety?

Decision Framework for Drug Development.

References

A Comparative Guide to the In Vitro and In Vivo Antitumor Activity of Changnanic Acid (Schisandrin B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activities of Changnanic acid, a bioactive lignan also known as Schisandrin B, isolated from the medicinal plant Schisandra chinensis. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of its molecular mechanisms to facilitate an objective evaluation of its therapeutic potential.

Data Presentation: In Vitro vs. In Vivo Efficacy

The antitumor effects of this compound (Schisandrin B) have been documented across a range of cancer types. In vitro studies typically measure cytotoxicity by determining the half-maximal inhibitory concentration (IC50), while in vivo studies assess the ability to suppress tumor growth in animal models.

Table 1: In Vitro Cytotoxicity of this compound (Schisandrin B) in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
HepatomaBel-7402100
Breast CancerMCF-7100
LeukemiaHL-6050.51
Colon CancerHCT116~25[1]
Colon CancerHT29~30[1]
Colon CancerSW480~40[1]
Breast CancerMDA-MB-23126.61[2]
Gallbladder CancerSGC-996Not specified, but activity shown[3]
GliomaU87, U251Not specified, but activity shown[4]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Table 2: In Vivo Antitumor Activity of this compound (Schisandrin B) in Xenograft Models
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Colon CancerHCT116 Xenograft (Nude Mice)Not specifiedSignificant reduction in tumor growth[1]
Gallbladder CancerSGC-996 Xenograft (Nude Mice)Not specifiedSignificant tumor suppression[3]
GliomaU87 Xenograft (Nude Mice)Not specifiedSignificant inhibition of tumor growth[4]
MelanomaA375 Xenograft (Nude Mice)Not specifiedFavorable antitumor effects observed[3]
OsteosarcomaNot specifiedNot specifiedSignificant suppression of growth and lung metastasis[3]

Key Experimental Protocols

The following are detailed methodologies for the principal experiments used to evaluate the antitumor activity of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (Schisandrin B) and incubate for a specified period (e.g., 48 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[5][6][7]

In Vivo Tumor Growth: Xenograft Mouse Model

This model is used to evaluate the efficacy of an anticancer agent on human tumors grown in immunodeficient mice.

Protocol:

  • Cell Preparation: Harvest cancer cells from culture during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a suitable medium, sometimes mixed 1:1 with a basement membrane extract (like Matrigel) to improve tumor take rate. Cell viability should be confirmed via trypan blue exclusion.[8]

  • Implantation: Subcutaneously inject approximately 3-5 x 10^6 cells into the flank of 4-6 week old immunodeficient mice (e.g., nude or NSG mice).[8][9]

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50–100 mm³). Tumor volume is measured regularly (2-3 times per week) using digital calipers and calculated with the formula: Volume = (width)² x length/2.[8][9]

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via a specified route (e.g., oral gavage, intraperitoneal injection) according to the defined dosing schedule.

  • Monitoring: Monitor animal health and tumor volume throughout the study. The experiment concludes when tumors in the control group reach a predetermined maximum size.

  • Endpoint Analysis: At the end of the study, euthanize the animals, and surgically excise the tumors for weighing and further histological or molecular analysis.

Mechanism of Action: Signaling Pathways and Experimental Workflow

This compound exerts its antitumor effects primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Signaling Pathways in this compound-Induced Apoptosis

The compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TRAIL-R) caspase8 Caspase-8 (Active) death_receptor->caspase8 caspase3 Caspase-3 (Active) caspase8->caspase3 bcl2 Bcl-2 (Anti-apoptotic) mitochondrion Mitochondrion bcl2->mitochondrion bax Bax (Pro-apoptotic) bax->mitochondrion cytochrome_c Cytochrome c Release cytochrome_c->caspase3 mitochondrion->cytochrome_c parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis changnanic_acid This compound (Schisandrin B) changnanic_acid->bcl2 Downregulates changnanic_acid->bax Upregulates

This compound-Induced Apoptosis Pathway
General Experimental Workflow for Drug Evaluation

The process of evaluating an anticancer compound like this compound involves a logical progression from cell-based assays to animal models.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cancer Cell Culture treatment 2. Treatment with This compound cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay mechanism_study 4. Mechanistic Studies (Western Blot, Flow Cytometry) treatment->mechanism_study xenograft 5. Xenograft Model Development viability_assay->xenograft Inform Go/No-Go Decision tumor_analysis 7. Tumor Excision and Analysis mechanism_study->tumor_analysis Confirm Mechanism in_vivo_treatment 6. In Vivo Treatment and Monitoring data_correlation 8. In Vitro / In Vivo Data Correlation tumor_analysis->data_correlation

Workflow for Antitumor Drug Evaluation

Correlation and Conclusion

The available data demonstrates a positive correlation between the in vitro cytotoxicity and in vivo antitumor efficacy of this compound (Schisandrin B). Cell lines that show sensitivity to the compound in vitro have been used to establish xenograft models where tumor growth is significantly inhibited in vivo.[1][3][4] For example, the compound's ability to reduce the viability of colon and gallbladder cancer cells is mirrored by its capacity to suppress the growth of corresponding tumors in mice.

The mechanism of action, primarily the induction of apoptosis and cell cycle arrest, appears consistent across both experimental settings.[3] The downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases observed in cell cultures underpin the tumor reduction seen in animal models.

References

Unveiling the Molecular Arsenal of Gambogic Acid: A Proteomic Approach to Target Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific proteomic studies on Changnanic acid, this guide utilizes Gambogic acid (GA), a well-researched natural compound with extensive proteomics data, as a representative example. The methodologies and comparative framework presented herein are directly applicable to the study of novel compounds like this compound.

Introduction

Gambogic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties in numerous preclinical studies and has entered clinical trials.[1] Its therapeutic potential stems from its ability to modulate multiple cellular pathways, leading to the inhibition of tumor growth, angiogenesis, and metastasis.[2][3] Understanding the direct molecular targets of GA is crucial for elucidating its mechanism of action and for the development of more potent and selective anti-cancer therapies. This guide provides a comparative overview of the proteomic approaches used to identify and confirm the molecular targets of Gambogic acid, presenting supporting experimental data and detailed protocols.

Identifying Molecular Targets of Gambogic Acid using Proteomics

Quantitative chemical proteomics has been a powerful tool in identifying the cellular targets of Gambogic acid. Studies in various cancer cell lines, including HeLa, K562, and MDA-MB-231, have revealed that GA is a multi-target compound.[4]

A key approach involves using a modified GA molecule, often with an alkyne or biotin tag, to "fish" for binding partners in cell lysates. These protein-GA complexes are then isolated and identified using mass spectrometry.[5] Another common method is two-dimensional gel electrophoresis (2-DE) to compare the proteomes of untreated and GA-treated cells, identifying proteins with altered expression or post-translational modifications.[4]

The identified targets of GA are involved in a wide range of cellular processes, including:

  • Cytoskeleton and Transport: Vimentin, Keratin 18[6]

  • Metabolism: Proteins involved in redox state regulation

  • Ubiquitin-Proteasome System

  • Transcription and Translation

  • Cell Cycle and Apoptosis: Stathmin 1, Cyclin-dependent kinase 4 inhibitor A[7]

  • Signaling Pathways: Components of the PI3K/Akt and MAPK/ERK pathways[3][8]

Comparative Analysis of Gambogic Acid's Molecular Targets

The efficacy of a therapeutic agent is often benchmarked against existing treatments. Proteomic studies allow for a direct comparison of the molecular changes induced by different compounds.

Gambogic Acid vs. Conventional Chemotherapeutics

Gambogic acid has shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and proteasome inhibitors (e.g., MG132).[1][9] Proteomic analysis of cells treated with these combinations can reveal unique protein expression profiles that are not observed with single-agent treatments, highlighting the molecular basis for the enhanced anti-cancer activity. For instance, combination therapy may lead to a more profound downregulation of anti-apoptotic proteins or a stronger inhibition of pro-survival signaling pathways.

Performance Data: Proteomic Identification of Gambogic Acid Targets

The following tables summarize the quantitative data from proteomic studies identifying the molecular targets of Gambogic acid in different cancer cell lines.

Table 1: Differentially Expressed Proteins in MDA-MB-231 Cells Treated with Gambogic Acid (2-DE Proteomics) [4]

Protein NameFunctionFold Change (GA-treated vs. Control)
VimentinCytoskeletonCleavage observed
Keratin 18CytoskeletonIncreased
CalumeninCalcium-bindingDecreased
Heat shock protein 27 (HSP27)ChaperoneUpregulated
Peroxiredoxin-1Redox regulationDownregulated

Table 2: Potential Cellular Targets of Gambogic Acid Identified by Quantitative Chemical Proteomics in HeLa and K562 Cells

Protein TargetCellular ProcessCell Line
Ribosomal protein S27a (RPS27A)Ribosome biogenesisK562
VimentinCytoskeletonHeLa
Fatty acid synthase (FASN)Lipid metabolismHeLa
Tubulin beta chainCytoskeletonHeLa, K562
Heat shock protein 90 (HSP90)Protein foldingK562

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are key experimental protocols used in the proteomic analysis of Gambogic acid's molecular targets.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of Gambogic acid on cancer cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Gambogic acid (or a vehicle control) for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10] The cell viability is expressed as a percentage of the control.

Two-Dimensional Gel Electrophoresis (2-DE)

This technique separates proteins based on their isoelectric point and molecular weight.

Protocol:

  • Sample Preparation: Lyse GA-treated and control cells in a buffer containing urea, thiourea, CHAPS, and a reducing agent. Determine the protein concentration using a Bradford or BCA assay.[11]

  • First Dimension (Isoelectric Focusing - IEF): Load the protein sample onto an immobilized pH gradient (IPG) strip and perform IEF according to the manufacturer's instructions.[11][12]

  • Second Dimension (SDS-PAGE): Equilibrate the IPG strip in an SDS-containing buffer and then place it on top of a polyacrylamide gel. Run the electrophoresis to separate proteins by molecular weight.[12]

  • Staining: Visualize the protein spots by staining the gel with Coomassie Brilliant Blue or silver stain.[13][14]

  • Image Analysis: Scan the gels and use specialized software to compare the protein spot patterns between the GA-treated and control samples. Excise differentially expressed spots for identification by mass spectrometry.[12]

Western Blotting

This technique is used to validate the changes in protein expression identified by proteomics.

Protocol:

  • Protein Extraction and Quantification: Prepare protein lysates from GA-treated and control cells as described for 2-DE.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

Visualizing the Molecular Impact of Gambogic Acid

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis cluster_validation Target Validation Cancer Cells Cancer Cells GA Treatment GA Treatment Cancer Cells->GA Treatment Protein Extraction Protein Extraction GA Treatment->Protein Extraction 2D_GE 2D Gel Electrophoresis Protein Extraction->2D_GE Mass_Spec Mass Spectrometry 2D_GE->Mass_Spec Identified Targets Identified Targets Mass_Spec->Identified Targets Western Blot Western Blot Bioinformatic Analysis Bioinformatic Analysis Identified Targets->Western Blot Identified Targets->Bioinformatic Analysis

Caption: Experimental workflow for identifying molecular targets of Gambogic Acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gambogic Acid Gambogic Acid VEGFR2 VEGFR2 Gambogic Acid->VEGFR2 Inhibits PI3K PI3K Gambogic Acid->PI3K Inhibits Vimentin Vimentin Gambogic Acid->Vimentin Induces Cleavage HSP90 HSP90 Gambogic Acid->HSP90 Inhibits VEGFR2->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Cycle Arrest Cell Cycle Arrest Vimentin->Cell Cycle Arrest

Caption: Simplified signaling pathways affected by Gambogic Acid.

Conclusion

Proteomic approaches are indispensable for the comprehensive identification and confirmation of the molecular targets of natural products like Gambogic acid. The data gathered from these studies provide a solid foundation for understanding its anti-cancer mechanisms and for the rational design of combination therapies. The experimental workflows and comparative analyses presented in this guide offer a robust framework for researchers investigating the molecular targets of novel therapeutic compounds such as this compound, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Changnanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Changnanic acid is a fictional substance. This document is a template created for illustrative purposes and is based on best practices for handling highly corrosive and toxic chemicals. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any hazardous material.

This guide provides essential safety and logistical information for the handling, use, and disposal of this compound in a laboratory environment, tailored for researchers and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to be a highly corrosive organic acid with significant toxicity. Inhalation, ingestion, or skin contact can cause severe burns and systemic damage. All handling must be performed inside a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Specifications for this compound

PPE CategorySpecificationMaterial/Type Recommendation
Hand Protection Heavy-duty, chemical-resistant gloves (double-gloving)Inner Glove: NitrileOuter Glove: Butyl rubber or Viton™
Breakthrough Time (ASTM F739)> 8 hours
Eye Protection ANSI Z87.1 compliant, indirect-vented chemical splash gogglesMust be worn at all times, even when wearing a face shield.
Face Protection Full-face shieldRequired when handling quantities >50 mL or during splash-risk procedures.
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffsNeoprene or PVC-coated apron should be worn over the lab coat.
Foot Protection Closed-toe, chemical-resistant safety shoesLeather or polymeric safety shoes.
Respiratory Not required if handled exclusively in a fume hood.For emergency spills, use a full-face respirator with an acid gas/organic vapor cartridge.

Experimental Protocol: Preparation of a 1M this compound Solution

This protocol details the step-by-step methodology for safely diluting a concentrated stock of this compound.

Materials:

  • Concentrated this compound

  • Deionized water

  • Volumetric flask with stopper

  • Glass funnel

  • Magnetic stirrer and stir bar

  • Appropriate PPE (as specified in Table 1)

  • Acid spill kit

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational (sash at the appropriate height, airflow >100 fpm).

    • Assemble all necessary PPE before entering the lab.

    • Place an acid-resistant mat on the floor of the fume hood.

    • Ensure an acid spill kit and a safety shower/eyewash station are accessible and unobstructed.

  • Dilution (Always Add Acid to Water):

    • Measure and add 80% of the required final volume of deionized water to the volumetric flask inside the fume hood.

    • Place a magnetic stir bar in the flask and begin gentle stirring.

    • Slowly and carefully measure the required volume of concentrated this compound using a glass graduated cylinder.

    • Using the glass funnel, add the concentrated acid dropwise to the stirring water in the volumetric flask. Warning: This is an exothermic reaction; add slowly to control the temperature rise.

    • Once the acid is added, rinse the graduated cylinder with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.

  • Finalization and Storage:

    • Allow the solution to cool to room temperature.

    • Add deionized water to the final volume mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Label the flask clearly with "1M this compound," the preparation date, and your initials.

    • Store the solution in a designated, ventilated, and secondary-contained acid cabinet, away from incompatible materials (e.g., bases, metals, oxidizers).

Workflow for Handling and Disposal

The following diagram outlines the complete lifecycle for the safe management of this compound in the laboratory.

Caption: Workflow for safe handling of this compound from preparation to final disposal.

Spill and Disposal Plan

Spill Response:

  • Small Spill (<100 mL inside fume hood):

    • Alert personnel in the immediate area.

    • Neutralize the spill using an acid neutralizer (e.g., sodium bicarbonate). Do not use combustible materials for absorption.

    • Absorb the neutralized mixture with a chemical absorbent pad.

    • Collect all materials in a designated hazardous waste bag.

    • Wipe the area with soap and water.

  • Large Spill (>100 mL or outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the emergency alarm.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Provide details on the substance, quantity, and location. Do not attempt to clean it up yourself.

Waste Disposal:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a clearly labeled, sealed, and compatible (e.g., borosilicate glass or HDPE) hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: All contaminated materials (gloves, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed hazardous waste bag or container labeled "Contaminated Solid Waste - this compound."

  • Disposal: All waste must be disposed of through your institution's official EHS hazardous waste management program. Never pour this compound down the drain.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.